Technical Documentation Center

1-Benzyl-1,4-diazepane-6-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Benzyl-1,4-diazepane-6-carboxylic acid
  • CAS: 1188143-13-6

Core Science & Biosynthesis

Foundational

Diazepane-6-carboxylic Acid Derivatives: A Technical Guide to Privileged Scaffolds

This guide provides an in-depth technical analysis of Diazepane-6-carboxylic acid derivatives , a privileged scaffold in medicinal chemistry known for its utility as a constrained peptidomimetic and a core for integrin a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Diazepane-6-carboxylic acid derivatives , a privileged scaffold in medicinal chemistry known for its utility as a constrained peptidomimetic and a core for integrin antagonists.

Introduction: The Privileged Nature of the Scaffold

The 1,4-diazepane-6-carboxylic acid core is a seven-membered heterocyclic system that has emerged as a critical template in modern drug design. Unlike its six-membered analogue (piperazine), the diazepane ring possesses greater conformational flexibility, allowing it to adopt distinct "chair" and "twist-boat" conformations that can be energetically tuned by substituents.

Core Structural Advantages
  • Peptidomimetic Potential: The scaffold effectively mimics

    
    -amino acids and constrains peptide backbones into stable 
    
    
    
    -turn geometries. The 6-carboxylic acid moiety specifically serves as a bioisostere for the aspartic acid side chain in RGD (Arg-Gly-Asp) mimetics.
  • Vector Positioning: The nitrogen atoms at positions 1 and 4 allow for the introduction of diverse functional groups (hydrophobic tails, basic residues) in a trans-like orientation, while the C6-carboxylate provides an orthogonal vector for metal chelation or electrostatic interaction.

  • Solubility Profile: The inherent basicity of the secondary amines (unless acylated) enhances aqueous solubility compared to carbocyclic analogs.

Synthetic Strategies

The construction of the 1,4-diazepane-6-carboxylic acid core generally follows two primary retrosynthetic disconnections: the Double-Michael/Alkylation Strategy and the Diamine-Dielectrophile Cyclization .

Method A: The Acrylate Cyclization Route (Primary Pathway)

This is the most robust method for accessing the 6-carboxylate derivative directly. It involves the reaction of a 1,2-diamine with ethyl 2-(bromomethyl)acrylate .

  • Mechanism: The reaction proceeds via a cascade sequence:

    • 
       or 
      
      
      
      Alkylation:
      One amine nitrogen displaces the allylic bromide.
    • Intramolecular Michael Addition: The second amine nitrogen attacks the conjugated acrylate double bond to close the seven-membered ring.

Method B: The Dione Reduction Route

Alternatively, 1,4-diazepane-2,5-diones (derived from succinic acid derivatives and diamines) can be reduced using borane or LiAlH


. However, this method often reduces the carboxylic ester/acid at C6 if not carefully protected or introduced post-reduction.
Visualization of Synthetic Logic

Synthesis Diamine 1,2-Diamine (e.g., N,N'-dibenzylethylenediamine) Intermediate Intermediate: N-Alkylated Acrylate Diamine->Intermediate SN2 Displacement (Allylic Bromide) Acrylate Ethyl 2-(bromomethyl)acrylate (Bis-electrophile) Acrylate->Intermediate Product 1,4-Diazepane-6-carboxylate Intermediate->Product Intramolecular Michael Addition

Caption: Cascade cyclization pathway for the synthesis of 1,4-diazepane-6-carboxylates.

Medicinal Chemistry Applications

Integrin Antagonism (LFA-1 and )

The 1,4-diazepane-6-carboxylic acid scaffold is a classic template for designing Integrin Antagonists .

  • Mechanism: Integrins recognize the RGD (Arginine-Glycine-Aspartate) sequence. The diazepane scaffold replaces the Glycine turn, positioning a basic group (on N1 or N4) to mimic Arginine and the C6-carboxylic acid to mimic Aspartate.

  • LFA-1 Inhibition: Research has shown that 1,4-diazepane-2,5-diones and their derivatives inhibit the interaction between LFA-1 (Lymphocyte Function-Associated Antigen-1) and ICAM-1. The carboxylic acid is critical for coordinating with the Metal Ion Dependent Adhesion Site (MIDAS) in the integrin domain.

Peptidomimetics and -Turn Inducers

The scaffold is used to lock peptides into a Type II'


-turn conformation. This is particularly useful in:
  • Ras Farnesyltransferase Inhibitors: Benzodiazepine/diazepane mimetics replace the CAAX tetrapeptide motif, preventing Ras activation in cancer pathways.

  • Somatostatin Mimetics: The rigid scaffold mimics the tryptophan-lysine turn essential for receptor binding.

Gadolinium Chelation (MRI Contrast Agents)

While typically using the 6-amino-6-methyl diazepane (AAZTA), the 6-carboxylic acid derivatives are used as bifunctional chelators. The carboxylate participates in the coordination sphere of Gd


, ensuring high thermodynamic stability and kinetic inertness.

Experimental Protocol: Synthesis of Ethyl 1,4-dibenzyl-1,4-diazepane-6-carboxylate

Objective: Synthesis of the protected diazepane core from ethyl 2-(bromomethyl)acrylate.

Materials
  • N,N'-Dibenzylethylenediamine (1.0 eq)

  • Ethyl 2-(bromomethyl)acrylate (1.1 eq)

  • Triethylamine (TEA) (2.5 eq) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Toluene (Anhydrous)

Step-by-Step Methodology
  • Preparation of Reagents:

    • Dissolve N,N'-dibenzylethylenediamine (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under nitrogen atmosphere.

    • Add TEA (25 mmol) to the solution and cool the mixture to 0°C using an ice bath.

  • Alkylation/Cyclization:

    • Dissolve ethyl 2-(bromomethyl)acrylate (11 mmol) in DCM (10 mL).

    • Add the acrylate solution dropwise to the diamine mixture over 30 minutes at 0°C. Note: Slow addition minimizes polymerization of the acrylate.

    • Allow the reaction to warm to room temperature and stir for 12–18 hours. The reaction progression can be monitored by TLC (visualized with UV or Dragendorff’s reagent).

  • Workup:

    • Quench the reaction with water (50 mL).

    • Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).

    • Combine organic extracts, wash with brine, and dry over anhydrous Na

      
      SO
      
      
      
      .
    • Concentrate under reduced pressure to yield a crude oil.

  • Purification:

    • Purify via flash column chromatography on silica gel.

    • Eluent: Hexanes:Ethyl Acetate (gradient from 9:1 to 7:3).

    • Yield: Typically 60–75% as a pale yellow oil or low-melting solid.

  • Deprotection (Optional for functionalization):

    • To remove benzyl groups: Hydrogenation using Pd/C (10% w/w) in Ethanol/Acetic acid under H

      
       atmosphere (1 atm) for 24 hours yields the free amine ethyl 1,4-diazepane-6-carboxylate.
      
Analytical Data (Expected)
  • 
    H NMR (CDCl
    
    
    
    ):
    
    
    7.2–7.4 (m, 10H, Ph), 4.1 (q, 2H, OEt), 3.6 (s, 4H, N-Bn), 2.7–3.0 (m, 9H, Ring protons + CH-COOEt), 1.2 (t, 3H, OEt).
  • MS (ESI): m/z calc for C

    
    H
    
    
    
    N
    
    
    O
    
    
    [M+H]
    
    
    : ~353.2.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the inhibitory potency of diazepane derivatives against LFA-1/ICAM-1 interaction, highlighting the importance of the carboxylic acid pharmacophore.

Compound IDR1 (N-Substituent)R4 (N-Substituent)C6-SubstituentIC

(LFA-1)
DZ-01 HHH> 100

M
DZ-06 BenzylBenzyl-COOH 12

M
DZ-12 3,5-Cl-BenzylAcetyl-COOH 110 nM
DZ-15 3,5-Cl-BenzylAcetyl-COOMe (Ester)4.5

M

Note: The dramatic loss of potency in DZ-15 (Ester) vs DZ-12 (Acid) confirms the critical role of the free carboxylate in metal chelation within the integrin binding site.

References

  • Synthesis of 1,4-Diazepane-2,5-diones as Novel Inhibitors of LFA-1. Source: Journal of Medicinal Chemistry / NIH PubMed URL:[Link]

  • Benzodiazepine Peptidomimetics: Potent Inhibitors of Ras Farnesylation. Source: Science / PubMed Central URL:[Link]

  • Discovery of Diazepane Amide DORAs (Dual Orexin Receptor Antagonists). Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • Organic Syntheses Procedure: Ethyl

    
    -(bromomethyl)acrylate. 
    Source: Organic Syntheses
    URL:[Link]
    
Exploratory

The Diazepane Nucleus: A Privileged Scaffold for Modern Drug Discovery

Abstract The concept of "privileged structures" represents a cornerstone of modern medicinal chemistry, identifying molecular scaffolds with the inherent ability to bind to multiple, often unrelated, biological targets....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The concept of "privileged structures" represents a cornerstone of modern medicinal chemistry, identifying molecular scaffolds with the inherent ability to bind to multiple, often unrelated, biological targets. Among these, the diazepane ring system stands out for its remarkable versatility and historical significance. From the revolutionary anxiolytic properties of benzodiazepines to emerging roles in oncology and neurodegeneration, the seven-membered diazepine heterocycle has proven to be a fertile ground for the discovery of novel therapeutics. This technical guide provides an in-depth exploration of the diazepane scaffold, detailing its chemical properties, core synthetic methodologies, and diverse therapeutic applications. We will examine the structure-activity relationships that govern its biological effects and present detailed protocols and workflows designed for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their discovery programs.

Part 1: The Diazepane Scaffold - A Legacy of Privilege

The term "privileged structure" was first coined to describe the benzodiazepine scaffold, a fusion of a benzene ring and a 1,4-diazepine ring, which was found to be a potent antagonist of the cholecystokinin (CCK) receptor, far removed from its classical central nervous system (CNS) targets.[1] This discovery highlighted that certain molecular frameworks are predisposed to interact with diverse biological macromolecules.

The diazepane core, a seven-membered heterocycle with two nitrogen atoms, possesses unique chemical and geometric features that underpin its privileged status.[1] Its conformational flexibility allows it to adopt various spatial arrangements, enabling it to fit into a wide array of protein binding pockets. This inherent adaptability makes it an excellent template for developing potent and selective modulators for different target classes.[1] While the benzo-1,4-diazepine is the most historically recognized example, the 1,3-diazepine isomer is also rich in biological activity, found in compounds ranging from anticancer agents to β-lactamase inhibitors.[2][3]

The value of the diazepane scaffold is evident in its long history of clinical success. Diazepam (Valium), a classic 1,4-benzodiazepine, became one of the most prescribed drugs in history for treating anxiety, seizures, and muscle spasms.[4][5] This legacy continues as chemists modify the core to target new disease areas, including cancer, inflammation, and viral infections.[1][6]

Part 2: Chemistry and Synthesis of the Diazepane Core

The diazepane scaffold can exist in several isomeric forms, primarily 1,2-, 1,3-, and 1,4-diazepanes. The 1,4-diazepane and its fused benzo-derivative are the most extensively studied in medicinal chemistry. The synthesis of these scaffolds is a mature field, with numerous strategies developed for their construction and functionalization.

Common synthetic strategies often involve cyclization reactions. For instance, palladium-catalyzed intramolecular C-N bond formation (the Buchwald-Hartwig amination) is a powerful method for creating the 1,4-benzodiazepin-2,5-dione core from readily available precursors.[7] Another facile approach involves the intramolecular cross-coupling of substituted amides to form azetidine-fused diazepinones, which can then undergo ring-opening reactions to yield diverse, functionalized 1,4-benzodiazepines.[8]

The choice of synthetic route is critical, as it dictates the substitution patterns available for subsequent optimization of pharmacological properties. A modular, lead-oriented synthesis allows for the systematic variation of ring size, substitution, and stereochemistry, which is essential for exploring chemical space and developing structure-activity relationships (SAR).[9]

Below is a generalized workflow for the synthesis of a functionalized 1,4-diazepane core, a common starting point for library development.

G cluster_prep Precursor Synthesis cluster_cyclization Core Formation cluster_diversification Functionalization A Starting Materials (e.g., Substituted Diamine & Dicarbonyl) B Condensation / Acylation A->B C Intramolecular Cyclization (e.g., Reductive Amination, Pd-Coupling) B->C D Protected Diazepane Core C->D E Deprotection D->E F Functional Group Introduction (Alkylation, Arylation, Amidation) E->F G Final Analog Library F->G G cluster_GABA GABA-A Receptor Modulation GABA GABA Receptor GABA-A Receptor (Chloride Channel) GABA->Receptor binds BZD Diazepam (Benzodiazepine) BZD->Receptor binds (allosteric site) Effect Increased Cl⁻ Influx (Hyperpolarization) Receptor->Effect enhances channel opening Output Neuronal Inhibition (Anxiolysis, Sedation) Effect->Output

Sources

Foundational

1-Benzyl-1,4-diazepane-6-carboxylic acid physical properties

An In-depth Technical Guide to the Physicochemical Characterization of 1-Benzyl-1,4-diazepane-6-carboxylic acid Audience: Researchers, Scientists, and Drug Development Professionals Abstract: 1-Benzyl-1,4-diazepane-6-car...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Characterization of 1-Benzyl-1,4-diazepane-6-carboxylic acid

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 1-Benzyl-1,4-diazepane-6-carboxylic acid is a heterocyclic compound with potential applications in medicinal chemistry. As with many novel chemical entities, a thorough understanding of its physical properties is a prerequisite for its development, formulation, and application. This guide provides a comprehensive framework for the experimental determination of its key physicochemical characteristics. In the absence of extensive published data for this specific molecule, this document serves as a procedural whitepaper, detailing authoritative methodologies for characterization. We will explore the theoretical underpinnings and provide field-proven, step-by-step protocols for determining critical parameters such as melting point, solubility, and spectral properties.

Introduction and Molecular Overview

1-Benzyl-1,4-diazepane-6-carboxylic acid belongs to the 1,4-diazepane class of compounds, which are recognized scaffolds in drug discovery due to their versatile interaction with various biological targets. The molecule incorporates a seven-membered diazepane ring, a benzyl group at the N1 position, and a carboxylic acid moiety at the C6 position. This combination of a basic nitrogenous scaffold and an acidic functional group suggests amphoteric properties, which will significantly influence its physical behavior.

As of the latest literature review, specific experimental data on the physical properties of this compound are not widely available.[1] Therefore, this guide emphasizes the robust experimental protocols required to establish these properties.

Table 1: Core Molecular Identifiers and Predicted Properties

PropertyDataSource
IUPAC Name 1-benzyl-1,4-diazepane-6-carboxylic acid-
CAS Number 1188143-13-6[2]
Molecular Formula C₁₃H₁₈N₂O₂[1]
Molecular Weight 234.29 g/mol Calculated
Monoisotopic Mass 234.13683 Da[1]
Predicted XlogP -1.6[1]
SMILES C1CN(CC(CN1)C(=O)O)CC2=CC=CC=C2[1]
InChIKey LIXSTZLQICRVBW-UHFFFAOYSA-N[1]

Melting Point Determination: A Criterion for Purity and Identity

The melting point is a fundamental physical property that provides immediate insight into the purity of a crystalline solid.[3] A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound, whereas impurities will lead to a depressed and broadened melting range.[3]

Causality Behind Experimental Choices

The choice of method—capillary-based (using a Mel-Temp apparatus or Thiele tube) or differential scanning calorimetry (DSC)—depends on the required precision and the amount of material available. The capillary method is a classic, accessible technique suitable for initial characterization.[4] DSC provides more quantitative thermodynamic data, such as the enthalpy of fusion, which can be used to calculate ideal solubility.[5] For initial characterization, the capillary method is a robust and self-validating starting point. The protocol's integrity relies on a slow heating rate near the melting point to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

Experimental Protocol: Capillary Melting Point Determination
  • Sample Preparation:

    • Ensure the 1-Benzyl-1,4-diazepane-6-carboxylic acid sample is completely dry and finely powdered by grinding it gently in a mortar and pestle.[3]

    • Take a capillary tube (sealed at one end) and tap the open end into the powder.[6]

    • Invert the tube and tap it gently on a hard surface to pack the solid into the closed end, aiming for a sample height of 1-2 mm.[4]

  • Apparatus Setup (Meltemp Apparatus):

    • Insert the packed capillary tube into one of the channels in the heating block.

    • Place a calibrated thermometer in the designated well.

    • Turn on the apparatus and set an initial rapid heating rate to determine an approximate melting range.[3]

  • Measurement:

    • Allow the apparatus to cool to at least 15-20°C below the approximate melting point.[3]

    • Begin heating again, but at a slow, controlled rate of approximately 1-2°C per minute as the temperature approaches the expected melting point.

    • Record the temperature at which the first liquid droplet appears (T1).[3]

    • Record the temperature at which the entire sample becomes a clear liquid (T2).[6]

    • The melting point is reported as the range T1-T2.

    • Repeat the measurement at least twice to ensure consistency.

Data Visualization: Melting Point Workflow

G cluster_prep Sample Preparation cluster_measure Measurement cluster_result Result Grind Grind Sample to Fine Powder Pack Pack 1-2mm in Capillary Tube Grind->Pack Rough Rapid Heating for Approx. MP Pack->Rough Cool Cool Block >15°C Below Approx. MP Rough->Cool Slow Slow Heating (1-2°C/min) Cool->Slow Record Record T1 (First Drop) & T2 (All Liquid) Slow->Record Report Report MP as T1-T2 Range Record->Report

Caption: Workflow for Capillary Melting Point Determination.

Solubility Profiling: A Cornerstone of Drug Development

Solubility is a critical determinant of a drug candidate's bioavailability and developability.[5][7] Given the amphoteric nature of 1-Benzyl-1,4-diazepane-6-carboxylic acid, its solubility is expected to be highly pH-dependent. We will describe both kinetic and thermodynamic solubility assays, as they provide different but complementary insights. Kinetic solubility is a high-throughput method used in early discovery to assess the dissolution rate from a DMSO stock, while thermodynamic solubility measures the true equilibrium concentration and is considered the gold standard for later-stage development.[8][9]

Causality Behind Experimental Choices

The choice between kinetic and thermodynamic methods is dictated by the stage of research.[9] For initial screening, a kinetic approach using nephelometry or UV-spectrometry is rapid and requires minimal compound.[8] However, it can be influenced by the residual DMSO.[8] The Shake-Flask method for thermodynamic solubility is more time-consuming but provides a definitive, formulation-relevant value by allowing the solid compound to reach equilibrium in an aqueous buffer.[7] Analysis by a validated HPLC-UV-MS method ensures accurate quantification.[8]

Experimental Protocol: Thermodynamic Shake-Flask Solubility
  • Preparation of Media:

    • Prepare a series of buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Equilibration:

    • Add an excess amount of solid 1-Benzyl-1,4-diazepane-6-carboxylic acid to a known volume of each buffer in separate glass vials. The excess solid should be clearly visible.

    • Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Processing:

    • After equilibration, allow the vials to stand so that the excess solid can settle.

    • Carefully withdraw an aliquot from the supernatant.

    • Filter the aliquot through a 0.45 µm syringe filter to remove any undissolved particulates.

  • Quantification (HPLC-UV-MS):

    • Prepare a standard calibration curve of the compound in a suitable solvent (e.g., acetonitrile/water).

    • Dilute the filtered supernatant into the mobile phase to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted sample and standards onto an HPLC-UV-MS system.

    • Quantify the concentration of the compound in the supernatant by comparing its peak area to the calibration curve. The resulting concentration is the thermodynamic solubility at that specific pH.

Data Visualization: Thermodynamic Solubility Workflow

G cluster_setup Setup cluster_process Processing cluster_quant Quantification Add Add Excess Solid to pH Buffers Shake Equilibrate in Shaker Bath (24-48h) Add->Shake Settle Settle Excess Solid Shake->Settle Filter Filter Supernatant (0.45µm) Settle->Filter Dilute Dilute Filtrate Filter->Dilute Cal Prepare HPLC Calibration Curve Analyze Analyze via HPLC-UV-MS Cal->Analyze Dilute->Analyze Calc Calculate Concentration vs. Curve Analyze->Calc

Sources

Exploratory

An In-Depth Technical Guide to the Diazepane Scaffold in Central Nervous System Drug Design

Foreword: The Enduring Legacy of a "Privileged" Scaffold In the landscape of medicinal chemistry, certain molecular frameworks demonstrate such a remarkable propensity for interacting with biological targets that they ea...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Legacy of a "Privileged" Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks demonstrate such a remarkable propensity for interacting with biological targets that they earn the designation of "privileged structures." The diazepane scaffold, particularly its 1,4-benzodiazepine incarnation, is a quintessential example of this concept. Its journey from the serendipitous discovery of chlordiazepoxide in the 1950s to the blockbuster success of diazepam (Valium) revolutionized the treatment of a wide spectrum of Central Nervous System (CNS) disorders, including anxiety and epilepsy.[1][2] This guide provides a deep, technical dive into the diazepane core, elucidating its mechanism of action, the nuances of its structure-activity relationships, and its versatile applications in modern CNS drug design. We will explore not just the "what," but the critical "why" that underpins its continued relevance and the future directions of its evolution.

The Core Mechanism: Positive Allosteric Modulation of GABA-A Receptors

The primary therapeutic effects of classical diazepane-based drugs are not achieved by direct receptor activation, but through a more subtle and elegant mechanism: positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[3][4] GABA is the principal inhibitory neurotransmitter in the CNS, and its function is to reduce neuronal excitability.[5][6]

1.1. The GABA-A Receptor Target

The GABA-A receptor is a pentameric ligand-gated ion channel, meaning it is a complex of five protein subunits that form a chloride-selective pore through the neuronal membrane.[7] While the endogenous ligand, GABA, binds at the interface of the α and β subunits, diazepane derivatives bind to a distinct, allosteric site known as the benzodiazepine (BZ) site, located at the interface between the α and γ subunits.[1][3]

1.2. The Molecular Consequence of Binding

The binding of a diazepane-based drug to the BZ site induces a conformational change in the GABA-A receptor.[3] This change doesn't open the chloride channel on its own; instead, it significantly increases the receptor's affinity for GABA.[4] The practical result is that in the presence of the drug, lower concentrations of GABA are needed to open the channel, and the frequency of channel opening is increased.[3] This enhanced influx of chloride ions (Cl⁻) leads to hyperpolarization of the neuron's membrane, making it less likely to fire an action potential and thus producing a widespread depressant effect on the CNS.[1][8]

1.3. Subtype Selectivity: The Key to Tailored CNS Effects

The diverse clinical effects of benzodiazepines—anxiolytic, sedative, myorelaxant, and anticonvulsant—are mediated by different subtypes of the GABA-A receptor, which are defined by their specific α subunit isoform.[5]

  • α1 Subunit: Receptors containing the α1 subunit are highly concentrated in the cortex and thalamus. They are primarily responsible for the sedative, hypnotic, and amnesic effects of these drugs.[5]

  • α2 and α3 Subunits: These subunits are crucial for the anxiolytic and muscle relaxant properties.[6] Drugs that selectively target these subunits are a major goal of modern research, aiming to separate the desired anti-anxiety effects from unwanted sedation.

  • α5 Subunit: This subunit is implicated in memory and learning processes.

While the GABA-A receptor is the principal target, some evidence suggests that diazepam may also interact with voltage-gated sodium and calcium channels, which could contribute to its anticonvulsant properties.[1][9]

GABA_A_Receptor_Modulation GABA_A GABA-A Receptor Chloride Channel (Closed) Chloride GABA_A:port_cl->Chloride Increased Channel Opening Frequency GABA GABA GABA->GABA_A:head Binds to α/β interface Diazepam Diazepane Scaffold Drug Diazepam->GABA_A:head Binds to BZ Site (α/γ interface) Hyperpolarization Neuronal Hyperpolarization CNS_Depression CNS Depression (Anxiolysis, Sedation)

Caption: GABA-A receptor positive allosteric modulation by a diazepane-based drug.

Structure-Activity Relationships (SAR): A Blueprint for Potency and Selectivity

The pharmacological profile of a 1,4-benzodiazepine is exquisitely sensitive to its chemical structure. Decades of medicinal chemistry have established clear SAR principles that guide the design of new agents.[10]

Position/RegionModification Requirement for Optimal ActivityRationale and ImpactRepresentative Drug(s)
Ring A (Position 7) Electron-withdrawing group (e.g., -Cl, -NO₂)Increases potency and binding affinity at the BZ site.[1][11]Diazepam (-Cl), Clonazepam (-NO₂)
Ring B (Position 1) Small alkyl group (e.g., -CH₃) or HydrogenA methyl group is optimal for activity. Larger groups can decrease potency.[12]Diazepam (-CH₃), Oxazepam (-H)
Ring B (Position 2) Carbonyl (C=O) groupEssential for interaction with the receptor.Diazepam, Lorazepam
Ring B (Position 3) Hydroxyl (-OH) groupGenerally leads to faster metabolism (glucuronidation) and shorter duration of action. No substitution results in longer-acting metabolites.[3]Oxazepam, Temazepam
Ring B (Positions 4,5) N=C double bond (imine)Saturation or shifting of this double bond significantly decreases or abolishes activity.[12]All active benzodiazepines
Ring C (Position 5) Phenyl groupAn unsubstituted or ortho-substituted phenyl ring is optimal.[1] Para-substitution dramatically reduces activity.[12]Diazepam, Lorazepam

These established SARs provide a robust framework for medicinal chemists. For instance, designing a short-acting hypnotic might involve adding a 3-hydroxyl group, while maximizing anxiolytic potency would focus on an optimal electron-withdrawing group at position 7.

Synthetic Strategies: Building the Diazepane Core

The construction of the 1,4-benzodiazepine scaffold is a well-trodden path in organic synthesis. A classic and illustrative approach begins with a suitably substituted 2-aminobenzophenone.

3.1. General Synthetic Workflow

The synthesis generally involves two key stages:

  • Acylation: The amino group of the 2-aminobenzophenone is acylated, often with an α-halo acetyl chloride, to introduce the atoms that will form part of the seven-membered diazepine ring.

  • Cyclization: The intermediate is then treated with a source of ammonia (or a primary amine) to induce an intramolecular cyclization, forming the diazepine ring. Subsequent modifications at N-1 can be performed if required.

Synthesis_Workflow start Start: 2-Amino-5- chlorobenzophenone step1 Step 1: Acylation Reagent: Chloroacetyl Chloride Solvent: Toluene start->step1 intermediate1 Intermediate: N-(2-benzoyl-4-chlorophenyl) -2-chloroacetamide step1->intermediate1 step2 Step 2: Cyclization Reagent: Ammonia (in Methanol) Condition: Heat intermediate1->step2 product Product: 7-chloro-5-phenyl-1H-benzo[e] [1,4]diazepin-2(3H)-one step2->product

Caption: General synthetic workflow for a 1,4-benzodiazepine core.

3.2. Experimental Protocol: Synthesis of 7-chloro-5-phenyl-1H-benzo[e][1][11]diazepin-2(3H)-one (Nordiazepam)

This protocol outlines the synthesis of a key precursor to diazepam.[13]

Step 1: Synthesis of N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide (Intermediate B)

  • Dissolve 2-Amino-5-chlorobenzophenone (2.31 g, 0.01 mol) in 50 mL of toluene in a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Slowly add chloroacetyl chloride (1.59 mL, 0.02 mol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Filter the resulting solid precipitate and wash thoroughly with cold toluene to remove unreacted starting materials.

  • Dry the solid under vacuum to yield the intermediate product.

Step 2: Synthesis of 7-chloro-5-phenyl-1H-benzo[e][1][11]diazepin-2(3H)-one (Product C)

  • Add the dried intermediate from Step 1 (2.5 g, 0.008 mol) to 60 mL of a methanolic ammonia solution (7N) in a sealed pressure vessel.

  • Heat the mixture at 100-110°C for 4-5 hours.

  • Cool the reaction vessel to room temperature.

  • Evaporate the solvent under reduced pressure.

  • Recrystallize the resulting crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified final product.

  • Confirm the structure and purity using techniques such as IR, ¹H NMR, and Mass Spectrometry.[13]

Therapeutic Applications and Clinical Landscape

The diazepane scaffold is the foundation for drugs used across a range of CNS indications, leveraging their anxiolytic, anticonvulsant, sedative, and myorelaxant properties.[14]

IndicationMechanism & RationaleKey DrugsClinical Considerations
Anxiety Disorders Positive modulation of α2/α3-containing GABA-A receptors in the limbic system reduces neuronal hyperexcitability associated with anxiety.[1][5]Diazepam, Alprazolam, LorazepamEffective for acute management; long-term use is limited by tolerance and dependence potential.
Seizure Disorders Potentiation of GABAergic inhibition raises the seizure threshold, making it effective for aborting acute seizures and status epilepticus.[15]Diazepam (rectal/nasal), Lorazepam (IV), Midazolam (buccal/IM)Formulations for non-intravenous routes (nasal, rectal) are critical for rapid, out-of-hospital administration.[16]
Insomnia Sedative effects are mediated primarily by α1-containing GABA-A receptors, which reduce sleep latency.[5]Temazepam, FlurazepamUse is recommended for short-term management due to risks of dependence and disruption of sleep architecture.
Muscle Spasms Muscle relaxant effects are mediated by α2 and α3 GABA-A receptors at the spinal cord level.[6]DiazepamEffective for spasms from various etiologies, but sedation can be a limiting side effect.
Alcohol Withdrawal Manages autonomic hyperactivity and reduces seizure risk by substituting for alcohol's effect on GABA-A receptors.[9]Diazepam, ChlordiazepoxideLong-acting agents are preferred for a smoother withdrawal course.

Beyond classical benzodiazepines, novel diazepane derivatives are being investigated as ligands for other targets, such as sigma receptors, for potential applications in neurodegenerative disorders and as neuroprotective agents.[17]

In-Vivo Evaluation: The Elevated Plus Maze (EPM) Protocol

To assess the anxiolytic potential of novel diazepane derivatives, the Elevated Plus Maze is a gold-standard behavioral assay in preclinical research.[13][18] It operates on the conflict between a rodent's natural tendency to explore a new environment and its aversion to open, elevated spaces.

5.1. EPM Experimental Workflow

EPM_Workflow start Animal Acclimatization (1 week) dosing Drug Administration (Test Compound, Vehicle, or Diazepam) (e.g., 30 min pre-test) start->dosing placement Place animal in center of maze facing an open arm dosing->placement test 5-Minute Test Period Video record behavior placement->test analysis Data Analysis: - Time in Open/Closed Arms - Number of Arm Entries - Total Distance Traveled test->analysis conclusion Conclusion: Anxiolytic effect indicated by increased time/entries in open arms analysis->conclusion

Caption: Workflow for the Elevated Plus Maze (EPM) anxiolytic assay.

5.2. Detailed Step-by-Step Protocol

  • Apparatus: A plus-shaped maze raised above the floor, typically with two opposing "open" arms (with no walls) and two opposing "closed" arms (with high walls).

  • Animal Preparation: Use adult male mice or rats, acclimatized to the housing facility for at least one week. House them in a quiet, temperature-controlled room with a 12-hour light/dark cycle.

  • Dosing:

    • Prepare solutions of the test compound, a vehicle control (e.g., saline with Tween 80), and a positive control (e.g., Diazepam, 1-2 mg/kg).

    • Administer the assigned treatment via the intended route (e.g., intraperitoneal injection) 30-60 minutes before testing.

  • Testing Procedure:

    • Place the animal gently onto the central platform of the maze, facing one of the open arms.

    • Immediately start a video camera and timer, and leave the room.

    • Allow the animal to explore the maze freely for 5 minutes.

  • Data Collection & Analysis:

    • After the 5-minute session, return the animal to its home cage. Clean the maze thoroughly with 70% ethanol between trials to remove olfactory cues.

    • Score the video recording (manually or using tracking software) for the following parameters:

      • Time spent in the open arms: The primary measure of anxiolytic activity. An increase indicates reduced anxiety.

      • Number of entries into the open arms: A secondary measure of anxiolytic activity.

      • Number of entries into the closed arms: A measure of general locomotor activity.

    • A significant increase in the time spent in and/or entries into the open arms, without a significant change in total locomotor activity, is indicative of a true anxiolytic effect.

Future Horizons: Overcoming Limitations and Charting New Paths

Despite their efficacy, the utility of classical benzodiazepines is hampered by significant drawbacks, including the development of tolerance, physical dependence, withdrawal syndromes, and cognitive side effects like anterograde amnesia.[1][14] The future of diazepane-based drug design is focused on surmounting these challenges.

  • Subtype-Selective Modulators: The foremost goal is the development of compounds that selectively target GABA-A receptor subtypes (e.g., α2/α3) to achieve anxiolysis without the α1-mediated sedation and amnesia.[6] This requires sophisticated molecular modeling and screening to identify ligands that can differentiate between the highly homologous BZ binding sites.

  • Exploring New Scaffolds: While the 1,4-benzodiazepine is dominant, other isomers like 1,3-diazepines and 2,3-benzodiazepines are being explored as non-competitive AMPA receptor antagonists or for other novel mechanisms.[19][20]

  • Addressing Designer Drugs: The illicit market for "designer benzodiazepines" with uncharacterized pharmacology and high potency presents a significant public health challenge and an area of active forensic and clinical research.[7]

Conclusion

The diazepane scaffold is a testament to the power of a privileged structure in drug discovery. Its elegant mechanism of modulating the CNS's primary inhibitory system has provided profound therapeutic benefits for millions. While the challenges of side effects are significant, they do not diminish the scaffold's importance. Instead, they serve as the primary driver for innovation. Through a deep understanding of its SAR, mechanism, and pharmacology, researchers continue to refine and reshape the diazepane core, striving to create the next generation of CNS therapeutics that retain the efficacy of the originals while offering a safer, more targeted profile. The legacy of diazepam is not a closed chapter but an enduring foundation upon which future CNS drug design will be built.

References

  • Griffin, C. E., Kaye, A. M., Bueno, F. R., & Kaye, A. D. (2013). Benzodiazepine pharmacology and central nervous system-mediated effects. The Ochsner Journal, 13(2), 214–223. [Link]

  • ClinPGx. (n.d.). diazepam. PharmGKB. [Link]

  • Javed, S., & Sharma, A. (2013). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. International Journal of Medicinal Chemistry, 2013, 1-8. [Link]

  • Medicinal Chemistry Lectures Notes. (2023). Structure-activity relationship (SAR) of diazepam. [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of Diazepam (Valium)?[Link]

  • Wikipedia. (n.d.). Diazepam. [Link]

  • Vasilev, D. S., et al. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Molecules, 26(11), 3328. [Link]

  • Haefely, W. (1983). Chemical structure and biological activity of the diazepines. British Journal of Clinical Pharmacology, 16 Suppl 2, 231S–244S. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Diazepam?[Link]

  • eGPAT. (2017). Structural activity relationships of benzodiazepines. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and characterization of some 1,4-diazepines derivatives. [Link]

  • Kumar, V., et al. (2018). Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS agents. Arabian Journal of Chemistry, 11(7), 1076-1087. [Link]

  • Chen, Y., et al. (2019). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 24(18), 3324. [Link]

  • Menghani, S. S., et al. (2017). Molecular Docking, Synthesis and CNS Activity of Some Novel 1, 4-Benzodiazepine Derivatives. Letters in Drug Design & Discovery, 14(6). [Link]

  • Sbai, A., et al. (2021). 1,3-Diazepine: A privileged scaffold in medicinal chemistry. Medicinal Research Reviews, 41(2), 893-946. [Link]

  • ClinicalTrials.gov. (2006). Efficacy and Safety of Diazepam in the Management of Refractory Epilepsy in Selected Patients Who Require Intermittent Medical Intervention for Acute Repetitive Seizures. [Link]

  • Iacovissi, D., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters, 11(5), 651–656. [Link]

  • Orsolini, L., et al. (2022). Novel Designer Benzodiazepines: Comprehensive Review of Evolving Clinical and Adverse Effects. Psychopharmacology, 239(8), 2467-2503. [Link]

  • Fasipe, O. J. (2018). Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects. The Ochsner Journal, 18(2), 189-197. [Link]

  • Atack, J. R. (2014). Classics in Chemical Neuroscience: Diazepam (Valium). ACS Chemical Neuroscience, 5(8), 675-680. [Link]

  • Sperling, M. R., et al. (2021). Evaluation of diazepam nasal spray in patients with epilepsy concomitantly using maintenance benzodiazepines: An interim subgroup analysis from a phase 3, long-term, open-label safety study. Epilepsia, 62(6), 1361-1371. [Link]

  • ResearchGate. (2018). Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS Agents. [Link]

  • Strzelczyk, A., & Zöllner, J. P. (2022). Benzodiazepines in the Management of Seizures and Status Epilepticus: A Review of Routes of Delivery, Pharmacokinetics, Efficacy, and Tolerability. CNS Drugs, 36(8), 843-863. [Link]

  • Geller, H. M., Taylor, D. A., & Hoffer, B. J. (1978). Benzodiazepines and central inhibitory mechanisms. Naunyn-Schmiedeberg's Archives of Pharmacology, 304(2), 81–88. [Link]

  • ResearchGate. (n.d.). Molecular Targets for the Myorelaxant Action of Diazepam. [Link]

  • Kim, S., & Kim, S. (2021). Benzodiazepines: Uses, Dangers, and Clinical Considerations. Journal of Clinical Medicine, 10(22), 5344. [Link]

  • Bentham Science. (n.d.). Molecular Docking, Synthesis and CNS Activity of Some Novel 1, 4-Benzodiazepine Derivatives. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Amide Bond Formation with Sterically Hindered Secondary Amines

Abstract & Introduction The formation of amide bonds between sterically hindered secondary amines (e.g., N-methyl amino acids, diisopropylamines) and bulky carboxylic acids represents a persistent bottleneck in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The formation of amide bonds between sterically hindered secondary amines (e.g., N-methyl amino acids, diisopropylamines) and bulky carboxylic acids represents a persistent bottleneck in medicinal chemistry. Standard coupling reagents (EDC, HATU) often fail due to the high energy barrier of the transition state or the steric clash between the incoming nucleophile and the bulky leaving group (e.g., -OBt, -OAt) of the active ester.[1]

This guide moves beyond standard protocols to focus on high-energy intermediates—Acyl Fluorides , Propylphosphonic Anhydrides , and Chloroenamines . These methods minimize steric bulk at the electrophilic center, allowing nucleophilic attack even in "valine-valine" or N-methylated scenarios.

Strategic Selection Guide

Selecting the correct reagent is not a trial-and-error process; it is a decision based on the specific steric and electronic profile of your substrate.

Decision Matrix: Pathway to Success

G Start Substrate Analysis: Sterically Hindered 2° Amine Q1 Is the Acid also alpha-quaternary or bulky? Start->Q1 Path_Extreme Extreme Hindrance (e.g., Adamantyl, t-Butyl) Start->Path_Extreme Failed Previous Attempts Path_Standard Moderate Hindrance (e.g., Proline analogs) Q1->Path_Standard No Path_High High Hindrance (e.g., N-Me-Val, Aib) Q1->Path_High Yes Reagent_HATU Method: HATU/HOAt (Standard Active Ester) Path_Standard->Reagent_HATU Q2 Is Epimerization a Critical Concern? Path_High->Q2 Reagent_T3P Method A: T3P (Low Epimerization) Q2->Reagent_T3P Yes (High Risk) Reagent_TFFH Method B: TFFH/BTFFH (Acyl Fluoride Route) Q2->Reagent_TFFH No (or N-Methylated) Reagent_Ghosez Method C: Ghosez's Reagent (Acid Chloride/Chloroenamine) Path_Extreme->Reagent_Ghosez

Figure 1: Strategic decision tree for selecting coupling reagents based on steric demand and epimerization risk.

Method A: Propylphosphonic Anhydride (T3P)[2][3]

Best For: Scalability, low epimerization, and ease of workup. Mechanism: T3P acts as a cyclic anhydride. Upon reaction with the carboxylate, it forms a mixed anhydride. The byproduct is water-soluble propylphosphonic acid, simplifying purification.[2][3]

Why it works for hindered systems:

Unlike HATU, which forms a bulky active ester, the T3P-activated intermediate is relatively compact. Furthermore, T3P does not require the addition of racemization-suppressing additives (like HOBt) which can sometimes retard the rate of reaction for hindered substrates.

Protocol

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Amine (1.1 – 1.5 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: DIPEA or N-Methylmorpholine (NMM) (3.0 – 5.0 equiv)

  • Solvent: EtOAc (Preferred), DCM, or DMF (for solubility).

Step-by-Step:

  • Dissolution: Dissolve the Carboxylic Acid (1.0 equiv) and Amine (1.1 equiv) in anhydrous EtOAc (concentration ~0.1 – 0.2 M).

    • Note: If using an amine salt (e.g., HCl salt), ensure you add enough base to neutralize the salt plus the 3.0 equivalents required for the reaction.

  • Base Addition: Cool the mixture to 0 °C. Add DIPEA (3.0 equiv) dropwise. Stir for 5–10 minutes.

  • Activation: Add T3P solution (1.5 equiv) dropwise.

    • Critical: T3P is viscous; weigh it via syringe or use density (approx 1.07 g/mL for 50% EtOAc solution) for calculation.

  • Reaction: Allow to warm to room temperature (RT). Stir for 2–12 hours.

    • Optimization: For extremely hindered substrates, heating to 50–60 °C in a sealed tube is often tolerated well by T3P without significant epimerization [1].

  • Workup: Dilute with EtOAc. Wash effectively with water (x2), Sat. NaHCO₃ (x2), and Brine (x1). The phosphorus byproducts wash away in the aqueous layer.[2][3]

Method B: TFFH / BTFFH (The Acyl Fluoride Route)[1][5]

Best For: N-methylated amino acids, Aib (aminoisobutyric acid) couplings, and solid-phase synthesis. Mechanism: TFFH converts the carboxylic acid into an Acyl Fluoride .[4] Key Insight: The fluoride atom is small and highly electronegative. It creates a potent electrophile without the steric bulk of an OBt/OAt group, allowing the hindered secondary amine to approach the carbonyl carbon [2].

Protocol

Reagents:

  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 equiv)

    • Alternative:BTFFH (Bis(tetramethylene)fluoroformamidinium hexafluorophosphate) is a safer, non-toxic analog that avoids the formation of tetramethylurea [3].

  • Base: DIPEA (3.0 equiv)

  • Solvent: DCM or DMF (anhydrous).

Step-by-Step:

  • Activation (Pre-activation is crucial): Dissolve the Carboxylic Acid (1.0 equiv) in dry DCM under nitrogen.

  • Add DIPEA (1.0 equiv) followed by TFFH (1.1 equiv).

  • Stir at 0 °C for 15–30 minutes.

    • Validation: You can monitor the formation of the acyl fluoride by IR (characteristic shift to ~1840 cm⁻¹) or by TLC (acyl fluorides are often mobile and stable on silica for short periods).

  • Coupling: Add the Sterically Hindered Amine (1.2 equiv) and the remaining DIPEA (2.0 equiv).

  • Reaction: Stir at RT for 2–6 hours.

    • Note: If the reaction is sluggish, add HOAt (0.1 equiv) as a catalyst, though this re-introduces some steric bulk.

Method C: Ghosez's Reagent (The "Nuclear Option")

Best For: Substrates where all other methods fail. Extremely hindered "neopentyl-like" couplings. Mechanism: Ghosez's reagent (1-Chloro-N,N,2-trimethylpropenylamine) converts carboxylic acids to acid chlorides (or alpha-chloroenamines) under strictly neutral conditions. This avoids the harsh acidity of Thionyl Chloride or Oxalyl Chloride [4].

Mechanism Visualization

Ghosez Ghosez Ghosez's Reagent (Chloro-enamine) Inter Intermediate (1-Chloro-N,N-dimethyl alkenylamine) Ghosez->Inter + Acid Acid Carboxylic Acid AcidCl Acid Chloride (Highly Reactive) Inter->AcidCl - Amide byproduct Amide Sterically Hindered Amide Product AcidCl->Amide + Hindered Amine + Base

Figure 2: Activation pathway using Ghosez's reagent to generate acid chlorides under mild conditions.

Protocol

Reagents:

  • Ghosez's Reagent (1.2 – 1.5 equiv) (Commercial or prepared from N,N-dimethylisobutyramide + Phosgene/Triphosgene).

  • Solvent: Dry DCM or Chloroform.

  • Base: Pyridine or 2,6-Lutidine (for the coupling step).

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid (1.0 equiv) in dry DCM.

  • Add Ghosez's Reagent (1.2 equiv) dropwise at RT.

  • Stir for 1–2 hours. The reaction is usually homogeneous.

    • Validation: Monitor by removing an aliquot, quenching with MeOH, and checking for the Methyl Ester by LCMS.

  • Coupling: Once activation is complete (Acid Chloride formed), cool to 0 °C.

  • Add the Hindered Amine (1.2 equiv) followed by Pyridine (2.0 equiv).

    • Why Pyridine? It acts as an acid scavenger without being nucleophilic enough to cause significant side reactions with the acid chloride in this context.

  • Reaction: Allow to warm to RT and stir overnight.

Comparative Data & Troubleshooting

Reagent Performance Comparison
FeatureT3PTFFH / BTFFHGhosez's ReagentHATU
Steric Tolerance HighVery HighExtremeModerate
Epimerization Very LowLow (via Acyl Fluoride)Moderate (via Acid Chloride)High (if reaction is slow)
Byproducts Water SolubleTetramethylurea (Toxic)*Amide (Neutral)Urea (Difficult removal)
Reaction pH Basic (DIPEA)Basic (DIPEA)Neutral ActivationBasic (DIPEA)
Atom Economy GoodModerateModeratePoor

*BTFFH avoids the toxic byproduct.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Conversion (<20%) Steric barrier too high for active ester.Switch from T3P/HATU to TFFH (Acyl Fluoride).
Epimerization Observed Base-mediated proton abstraction.Use T3P ; reduce base equivalents; switch solvent to DCM/DMF (1:1) and cool to -10 °C.
Product Stuck in Organic Phase Poor solubility of peptide.Use HFIP (Hexafluoroisopropanol) as a co-solvent (specialized applications) or use DMF/DMSO.
Hydrolysis of Active Species Wet solvents.TFFH and Ghosez reagents are moisture sensitive. Dry solvents over molecular sieves (3Å) before use.

References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5][6][7] Chemical Reviews.[8][9][10]

  • Carpino, L. A., & El-Faham, A. (1995).[11] Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Preparation of Amino Acid Fluorides.[4] Journal of the American Chemical Society.

  • El-Faham, A., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.[8][9][10]

  • Ghosez, L., et al. (1979).[12] Synthesis of Acyl Chlorides under Neutral Conditions.[12] Journal of the Chemical Society, Chemical Communications.[12]

  • Valeur, E., & Bradley, M. (2009).[9] Amide bond formation: beyond the myth of coupling reagents.[8][10] Chemical Society Reviews.[8][9][10][13]

Sources

Application

Application Note: Strategic Functionalization of 1-Benzyl-1,4-Diazepane at the 6-Position

Executive Summary The 1,4-diazepane scaffold (homopiperazine) is a privileged structure in medicinal chemistry, serving as a core pharmacophore in GPCR ligands, kinase inhibitors, and CNS-active agents. While functionali...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,4-diazepane scaffold (homopiperazine) is a privileged structure in medicinal chemistry, serving as a core pharmacophore in GPCR ligands, kinase inhibitors, and CNS-active agents. While functionalization at the nitrogen atoms (N1, N4) is trivial, functionalization at the 6-position (C6) represents a high-value "exit vector" for increasing molecular complexity, altering solubility, or probing solvent-accessible pockets in protein targets without disrupting the critical N-binding interactions.

This guide details the strategic access to C6-substituted derivatives. Unlike N-functionalization, C6 modification is rarely achieved via direct C-H activation of the parent scaffold. Instead, it relies on the "Ketone Gateway" strategy : accessing the 6-oxo intermediate (1-benzyl-1,4-diazepan-6-one) to unlock divergent synthesis (reductive amination, alkylation, fluorination).

Strategic Pathway & Logic

The functionalization of C6 requires a specific oxidation state handle. The most robust route utilizes 1-benzyl-1,4-diazepan-6-ol as the precursor.

Critical Decision Point: N4-Protection

The starting material, 1-benzyl-1,4-diazepane, possesses a secondary amine at N4. Attempting to oxidize C6 or alkylate C6 without protecting N4 will lead to N-oxidation or polymerization.

  • Rule: Always protect N4 (e.g., Boc, Cbz) before manipulating C6.

  • Exception: If the final target requires N4-alkylation, install the permanent R-group at N4 before C6 functionalization.

Workflow Visualization

G Start 1-Benzyl-1,4-diazepan-6-ol Protect N4-Protection (Boc/Cbz) Start->Protect Step 1 Oxidize Oxidation to 6-Oxo Intermediate Protect->Oxidize Step 2: Swern/Parikh-Doering RedAm Reductive Amination (6-Amino derivatives) Oxidize->RedAm Route A Fluor Deoxofluorination (6,6-Difluoro) Oxidize->Fluor Route B Grignard Grignard Addition (6-Alkyl-6-Hydroxy) Oxidize->Grignard Route C

Figure 1: The "Ketone Gateway" strategy for divergent C6 functionalization.

Detailed Experimental Protocols

Protocol A: Synthesis of the 6-Oxo Intermediate

Objective: Convert 1-benzyl-4-Boc-1,4-diazepan-6-ol to 1-benzyl-4-Boc-1,4-diazepan-6-one. Method: Parikh-Doering Oxidation. Rationale: Swern oxidation can be capricious with basic amines. Parikh-Doering (SO3·Py) offers a milder, scalable alternative that avoids the cryogenic conditions of Swern.

Reagents:

  • Substrate: 1-benzyl-4-(tert-butoxycarbonyl)-1,4-diazepan-6-ol (1.0 equiv)

  • Sulfur trioxide pyridine complex (SO3·Py) (3.0 equiv)

  • Triethylamine (TEA) (5.0 equiv)

  • DMSO (anhydrous) / DCM (1:1 ratio)

Step-by-Step:

  • Dissolution: Dissolve the substrate (10 mmol) in a mixture of anhydrous DMSO (15 mL) and DCM (15 mL). Cool to 0 °C.

  • Base Addition: Add TEA (50 mmol) dropwise. Stir for 10 minutes.

  • Oxidation: Add SO3·Py (30 mmol) in three portions over 15 minutes. The solution may turn yellow/orange.

  • Reaction: Allow to warm to room temperature (RT) and stir for 3–5 hours. Monitor by TLC (stain with ninhydrin or KMnO4; ketone is UV active).

  • Quench: Pour into ice-cold water (100 mL).

  • Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with brine (3x) to remove DMSO.

  • Purification: Dry over Na2SO4, concentrate, and purify via flash chromatography (Hexane/EtOAc). The ketone is prone to hydration; store under Ar at -20 °C.

Protocol B: Reductive Amination at C6 (Route A)

Objective: Install an amine at C6 to create 6-amino-1,4-diazepanes. Method: Titanium(IV)-mediated Reductive Amination. Rationale: Diazepan-6-ones are sterically hindered and conformationally mobile. Ti(OiPr)4 acts as a Lewis acid to facilitate imine formation and a water scavenger, driving the equilibrium forward before reduction.

Reagents:

  • Ketone Intermediate (from Protocol A) (1.0 equiv)

  • Amine (R-NH2) (1.2 equiv)

  • Titanium(IV) isopropoxide (Ti(OiPr)4) (1.5 equiv)

  • Sodium borohydride (NaBH4) (2.0 equiv)

  • Methanol (anhydrous)

Step-by-Step:

  • Imine Formation: In a flame-dried flask, combine Ketone (1.0 mmol) and Amine (1.2 mmol) in neat Ti(OiPr)4 (1.5 mmol, ~450 µL).

  • Incubation: Stir under Argon at RT for 4–12 hours. (Note: For bulky amines, heat to 40–50 °C).

  • Dilution: Dilute the viscous mixture with anhydrous Methanol (5 mL). Cool to 0 °C.

  • Reduction: Add NaBH4 (2.0 mmol) portion-wise. (Caution: Gas evolution).[1]

  • Workup (The "Titanium Crash"): Stir for 2 hours at RT. Quench by adding 1 mL of water. A white precipitate (TiO2) will form.

  • Filtration: Filter through a Celite pad. Wash the pad with MeOH/DCM (1:9).

  • Isolation: Concentrate the filtrate. Redissolve in DCM, wash with 1N NaOH (to ensure free base), dry, and concentrate.

Protocol C: Deoxofluorination (Route B)

Objective: Synthesis of 6,6-difluoro-1-benzyl-1,4-diazepane (Metabolic blocker). Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.

Step-by-Step:

  • Dissolve Ketone (1.0 mmol) in anhydrous DCM (5 mL) in a Teflon or plastic vessel.

  • Cool to 0 °C.

  • Add DAST (2.5 equiv) dropwise.

  • Allow to warm to RT and stir overnight.

  • Quench: SLOWLY add saturated NaHCO3 (gas evolution).

  • Extract: DCM extraction. Purify on silica (neutralized with 1% TEA).

Data Analysis & Validation

Conformational Analysis (NMR)

The 1,4-diazepane ring exists primarily in a twist-boat conformation. Functionalization at C6 alters this equilibrium.

ParameterObservation in 1H NMR (CDCl3)Structural Implication
Geminal Coupling (C2/C3/C5/C7) Large

between axial/equatorial protons (up to 0.5 ppm).
Indicates a rigidified ring (common in Boc-protected forms).
Vicinal Coupling (C5-C6-C7)

values.
Axial H6:

Hz (anti-periplanar). Equatorial H6:

Hz (gauche).
Temperature Effects Broad peaks at RT sharpen at -40 °C or +50 °C.Evidence of ring flipping. Run VT-NMR for full assignment.
QC Specifications
  • Mass Spectrometry: Diazepanes ionize well in ESI(+). Expect [M+H]+.

    • Note: 6-Amino derivatives often show double charging [M+2H]2+.

  • HPLC Purity: Use high pH buffers (Ammonium Bicarbonate, pH 10) or TFA.

    • Warning: At neutral pH, the secondary/tertiary amines cause peak tailing on standard C18 columns. Use an end-capped column (e.g., Waters XBridge) with high pH mobile phase.

References

  • Synthesis of 6-Functionalized 1,4-Diazepanes: Srivastava, A. K., & Panda, G. (2025).[2] Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes and Diazepanes. ChemRxiv.[3] [Link]

  • Conformational Analysis of Diazepanes: Cox, C. D., et al. (2009).[4] Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 19(11), 2997-3001.[4] [Link]

  • Reductive Amination Protocols (General Cyclic Ketones): Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Synthesis of 1,4-Diazepan-6-one Precursors: Dick, R., et al. (2004). Parallel Synthesis of 6-Amino-1,4-diazepanes. Tetrahedron Letters, 45(34). (Canonical reference for the 6-oxo route).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-Benzyl-1,4-diazepane-6-carboxylic acid

Welcome to the technical resource hub for 1-Benzyl-1,4-diazepane-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical resource hub for 1-Benzyl-1,4-diazepane-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its handling and formulation, with a primary focus on improving its solubility. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower your experimental design and troubleshooting efforts.

Understanding the Molecule: A Zwitterionic Challenge

1-Benzyl-1,4-diazepane-6-carboxylic acid possesses both a basic diazepane ring system and an acidic carboxylic acid moiety. This dual functionality means the molecule is zwitterionic, capable of carrying both a positive and a negative charge on different parts of the structure. This characteristic is central to its solubility behavior, often leading to poor solubility in neutral aqueous solutions and many organic solvents due to strong intermolecular interactions in the solid state.

Our troubleshooting guide is structured to address this core challenge through a series of frequently asked questions (FAQs) and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My initial attempts to dissolve 1-Benzyl-1,4-diazepane-6-carboxylic acid in water have failed. Why is it so poorly soluble?

A1: The poor aqueous solubility of this zwitterionic compound at or near neutral pH is expected. In its solid state, the positively charged amine and negatively charged carboxylate groups form strong ionic interactions, creating a stable crystal lattice that is difficult for water molecules to disrupt. To achieve dissolution, we must overcome this lattice energy by manipulating the ionization state of the molecule.

Q2: What is the most straightforward first step to try and solubilize this compound for an initial biological screening?

A2: The most direct approach is pH adjustment . By shifting the pH of your aqueous medium, you can ensure the molecule exists predominantly as a single charged species (either a cation or an anion), which will be more readily solvated by water.

  • Acidic Conditions (pH < ~4): Adding a dilute acid (e.g., 0.1 M HCl) will protonate the carboxylate group, leaving a net positive charge on the diazepane nitrogens. The resulting cationic species will have significantly improved aqueous solubility.

  • Basic Conditions (pH > ~9): Conversely, adding a dilute base (e.g., 0.1 M NaOH) will deprotonate the ammonium center, leaving a net negative charge on the carboxylate. This anionic form is also more soluble in water.[1][2][3][4]

For initial screenings, preparing a concentrated stock solution in an acidic or basic buffer and then diluting it into your final assay medium is a common practice. However, always verify the pH compatibility of your assay.

Q3: I need to prepare a formulation in a mixed aqueous/organic solvent system. What should I consider?

A3: The use of co-solvents is a viable strategy, particularly when a purely aqueous system is not feasible.[5][6][7] Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for the dissolution of organic molecules.[]

Commonly used water-miscible organic solvents include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

It is crucial to determine the optimal ratio of co-solvent to aqueous buffer. A systematic screening of different co-solvents and their concentrations is recommended. Be mindful that high concentrations of organic solvents can be detrimental to cellular assays.

Q4: For long-term stability and formulation development, is there a better approach than pH-adjusted solutions?

A4: Yes, for more robust formulation development, salt formation is a highly effective and widely used strategy.[9][10][11][12] By reacting the zwitterionic compound with a suitable acid or base, you can isolate a stable, crystalline salt with improved solubility and dissolution properties.[13] Given that your compound has two basic nitrogens and one carboxylic acid, both acid and base addition salts are theoretically possible. The dihydrochloride salt is a common form for similar structures, indicating its utility.[14]

Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step methodologies for the key solubility enhancement techniques discussed above.

Guide 1: Systematic Solubility Profiling

Objective: To determine the kinetic solubility of 1-Benzyl-1,4-diazepane-6-carboxylic acid across a range of pH values and in various co-solvent systems.

Protocol 1: pH-Dependent Solubility Determination

  • Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.[15]

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration (using a 0.22 µm filter).[16]

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Plot the measured solubility (in µg/mL or µM) against the pH of the buffer.

Protocol 2: Co-solvent Solubility Screening

  • Solvent Preparation: Prepare mixtures of an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) with varying percentages of a co-solvent (e.g., 5%, 10%, 20%, 50% DMSO).

  • Solubility Measurement: Follow steps 2-6 from Protocol 1 for each co-solvent mixture.

  • Data Analysis: Plot the solubility against the percentage of co-solvent.

Expected Data Summary:

Solvent System (at 25°C)Predicted Solubility (µg/mL)Notes
Deionized Water< 10Poor solubility due to zwitterionic nature.
0.1 M HCl (pH ~1)> 1000Forms a soluble hydrochloride salt in situ.
pH 4.0 Citrate Buffer50 - 150Solubility increases as pH moves away from the isoelectric point.
pH 7.4 PBS< 20Low solubility near the isoelectric point.
0.1 M NaOH (pH ~13)> 1000Forms a soluble sodium salt in situ.
10% DMSO in pH 7.4 PBS50 - 100Modest improvement with a common co-solvent.[5]
50% PEG 400 in pH 7.4 PBS200 - 500Significant improvement with a less polar co-solvent system.
Guide 2: Salt Formation for Improved Solid-State Properties

Objective: To prepare and isolate a stable salt of 1-Benzyl-1,4-diazepane-6-carboxylic acid with enhanced aqueous solubility. The formation of a hydrochloride salt is presented as a primary example.

Protocol 3: Preparation of the Dihydrochloride Salt

  • Dissolution: Dissolve 1.0 g of 1-Benzyl-1,4-diazepane-6-carboxylic acid in a suitable organic solvent such as isopropanol or ethanol. Gentle warming may be required.

  • Acidification: While stirring, slowly add at least 2.0 molar equivalents of a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in isopropanol).

  • Precipitation: The hydrochloride salt should precipitate out of the solution. Continue stirring for 1-2 hours at room temperature, then cool the mixture in an ice bath to maximize yield.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold solvent to remove any unreacted starting material or excess acid.

  • Drying: Dry the isolated salt under vacuum at a slightly elevated temperature (e.g., 40-50 °C) to a constant weight.

  • Characterization: Confirm the salt formation and purity using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Elemental Analysis. Assess the improvement in aqueous solubility using Protocol 1.

Rationale for Salt Selection: The selection of the counter-ion is a critical step.[9] While hydrochloride salts are common and often exhibit good solubility, other counter-ions like mesylate, tosylate, or sulfate could offer different advantages in terms of crystallinity, stability, and hygroscopicity.[10] A salt screening study is often warranted in formal drug development.

Visualizing the Workflow

A logical workflow is essential for efficiently tackling solubility issues. The following diagram outlines a decision-making process for enhancing the solubility of 1-Benzyl-1,4-diazepane-6-carboxylic acid.

Solubility_Workflow start Start: Poorly Soluble 1-Benzyl-1,4-diazepane-6-carboxylic acid ph_screen Q1: Is pH adjustment a viable option for the application? start->ph_screen ph_adjust A1: Perform pH-dependent solubility study (Protocol 1) ph_screen->ph_adjust Yes cosolvent_screen Q2: Can organic co-solvents be tolerated? ph_screen->cosolvent_screen No ph_success Solubility Goal Met? (e.g., >1 mg/mL in acidic/basic buffer) ph_adjust->ph_success ph_end End: Use pH-adjusted stock solution ph_success->ph_end Yes ph_success->cosolvent_screen No cosolvent_protocol A2: Perform co-solvent screening (Protocol 2) cosolvent_screen->cosolvent_protocol Yes salt_formation Q3: Is a stable solid form with improved intrinsic solubility required? cosolvent_screen->salt_formation No cosolvent_success Solubility Goal Met? cosolvent_protocol->cosolvent_success cosolvent_end End: Use optimized aqueous/co-solvent system cosolvent_success->cosolvent_end Yes cosolvent_success->salt_formation No salt_protocol A3: Synthesize and isolate a salt form (e.g., HCl salt, Protocol 3) salt_formation->salt_protocol Yes salt_characterize Characterize salt and re-evaluate solubility in target medium salt_protocol->salt_characterize salt_end End: Use stable, soluble salt form for formulation salt_characterize->salt_end

Caption: Decision workflow for solubility enhancement.

Advanced Strategies: A Look Ahead

Should the primary methods of pH adjustment, co-solvents, and salt formation not meet your specific formulation requirements, more advanced techniques can be explored:

  • Amorphous Solid Dispersions: Converting the crystalline material into an amorphous state can significantly increase its apparent solubility and dissolution rate.[17]

  • Co-crystals: Forming a crystalline solid with a neutral guest molecule (a co-former) can modify the crystal lattice and improve solubility.[18]

  • Complexation with Cyclodextrins: Encapsulating the molecule within a cyclodextrin can enhance its aqueous solubility.[19]

These advanced methods typically require specialized expertise and equipment but offer powerful solutions for the most challenging solubility problems.

References

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Jain, A. et al. (2014). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 6(2), 85-91. [Link]

  • Briel, T., & Lüdeker, D. (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Pharma's Almanac. [Link]

  • Google Patents. (2005). Method for determining solubility of a chemical compound. WO2005116635A1.
  • Lian, Z. et al. (2017). Co-Amorphous Formation of High-Dose Zwitterionic Compounds with Amino Acids To Improve Solubility and Enable Parenteral Delivery. Molecular Pharmaceutics, 14(12), 4647-4656. [Link]

  • Putra, O. D. et al. (2018). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. Crystals, 8(6), 243. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]

  • Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

  • Queen's University Belfast. (n.d.). Solubility Modifying Power of Zwitterionic Salts. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Semantic Scholar. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Journal of Chemical Education. (2003). A Simple Method for Determination of Solubility in the First-Year Laboratory. [Link]

  • MDPI. (2019). Impact of Crystal Habit on Solubility of Ticagrelor. [Link]

  • AIR Unimi. (n.d.). Correlations of crystal structure and solubility in organic salts: the case of the antiplasmodial drug piperaquine. [Link]

  • Murshedkav, T. (2011). EFFECT OF CRYSTALLINE TO AMORPHOUS CONVERSIONS ON SOLUBILITY OF CEFURO. DigitalCommons@URI. [Link]

  • Advances in Engineering. (2018). Solubility-Modifying Power of Zwitterionic Salts. [Link]

  • Crystal Growth & Design. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. [Link]

  • Patsnap Eureka. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. [Link]

  • ResearchGate. (n.d.). Correlations of Crystal Structure and Solubility in Organic Salts: The Case of the Antiplasmodial Drug Piperaquine. [Link]

  • International Journal of Scientific Research & Technology. (n.d.). Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications. [Link]

  • Google Patents. (2012).
  • Pharmaceutical Technology. (2026). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. [Link]

  • ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? [Link]

  • Asian Journal of Pharmacy and Technology. (2017). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)? [Link]

  • PubMed. (1981). pH-solubility profiles or organic carboxylic acids and their salts. [Link]

  • PubChemLite. (n.d.). 1-benzyl-1,4-diazepane-6-carboxylic acid dihydrochloride. [Link]

  • American Chemical Society. (2022). Diversity in Heterocycle Synthesis Using α-Iminocarboxylic Acids: Decarboxylation Dichotomy. [Link]

  • ACS Publications. (2022). Diversity in Heterocycle Synthesis Using α-Iminocarboxylic Acids: Decarboxylation Dichotomy. [Link]

  • Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]

  • PubChem. (n.d.). 1-Benzyl-1,4-diazepane. [Link]

  • LookChem. (n.d.). Cas 129294-64-0,N-(1-benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl). [Link]

  • Chemical-Suppliers.com. (n.d.). 5-Oxo-[9][11]diazepane-1-carboxylic acid benzyl ester. [Link]

  • MDPI. (2024). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. [Link]

  • UNT Digital Library. (2026). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]

  • Google Patents. (2003). Method for preparing heterocyclic-carboxylic acids. US6562972B1.
  • Pharmaffiliates. (n.d.). Benzyl (S)-5-methyl-1,4-diazepane-1-carboxylate. [Link]

  • MDPI. (2021). Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins. [Link]

Sources

Optimization

Technical Support Center: Navigating Diketopiperazine Formation in Diazepane-Containing Peptide Synthesis

Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals working with novel diazepane-containing peptide scaffolds. This guide provides in-depth troubleshooting advi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals working with novel diazepane-containing peptide scaffolds. This guide provides in-depth troubleshooting advice and frequently asked questions to address a critical side reaction: diketopiperazine (DKP) formation. Our focus is to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions in your experiments.

Introduction to the Challenge

Diazepane scaffolds, seven-membered rings with two nitrogen atoms, are increasingly popular as peptidomimetics to induce specific secondary structures, such as β-turns.[1][2] Their conformational rigidity is a key asset; however, this same structural constraint can influence the propensity of the peptide chain to undergo intramolecular cyclization, leading to the formation of 2,5-diketopiperazines (DKPs).[3][4]

DKP formation is a well-known side reaction in solid-phase peptide synthesis (SPPS), especially when proline is the penultimate N-terminal residue.[5][6] This process involves the nucleophilic attack of the N-terminal amine on the amide carbonyl of the second residue, leading to cleavage of the peptide from the resin and the formation of a stable six-membered DKP ring.[5] When a diazepane scaffold is incorporated, its unique geometry can either promote or inhibit this unwanted cyclization, depending on its substitution and the surrounding peptide sequence.

This guide will walk you through the mechanisms, influencing factors, and preventative strategies to ensure the successful synthesis of your target diazepane-containing peptides.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) and why is it a problem in my synthesis of a diazepane-containing peptide?

A1: Diketopiperazine (DKP) is a cyclic dipeptide byproduct that can form during peptide synthesis.[7] It arises from an intramolecular "backbiting" reaction of the N-terminal amine of a dipeptidyl unit, which cleaves the peptide chain.[5] This is particularly problematic as it leads to a truncated peptide sequence and a lower yield of your desired full-length product. The DKP impurity can also be challenging to separate during purification.

Q2: How does a diazepane scaffold influence DKP formation compared to a standard amino acid like proline?

A2: While proline's cyclic structure is known to facilitate DKP formation, a diazepane scaffold introduces a larger, more conformationally constrained seven-membered ring.[3][4] This can have a few consequences:

  • Favorable Conformation: Depending on its substitution pattern, the diazepane ring may lock the peptide backbone into a conformation that brings the N-terminal amine and the target carbonyl group into close proximity, thereby accelerating DKP formation.

  • Unfavorable Conformation: Conversely, the diazepane's rigid structure might orient the peptide chain in a way that sterically hinders the necessary approach for the intramolecular attack, thus suppressing DKP formation. The specific impact is highly dependent on the stereochemistry and substitution of the diazepane ring itself.

Q3: I'm observing significant DKP formation after coupling an amino acid to the N-terminus of my diazepane-containing peptide. What are the likely causes?

A3: Several factors could be at play:

  • Base-Catalyzed Cyclization: The piperidine used for Fmoc deprotection is a common culprit, as it provides the basic conditions that catalyze DKP formation.[6]

  • Elevated Temperature: Higher temperatures can provide the activation energy needed for this side reaction.[8]

  • Prolonged Reaction Times: Leaving the deprotected dipeptide on the resin for an extended period before the next coupling step increases the opportunity for intramolecular cyclization.

  • Sequence Susceptibility: If the amino acid you coupled is sterically unhindered (e.g., Glycine), it can increase the rate of DKP formation.

Q4: Can I use standard coupling reagents for attaching amino acids to my diazepane-containing peptide?

A4: Yes, standard coupling reagents like HBTU, HATU, and DIC/Oxyma are generally suitable.[9][10] However, for sterically hindered couplings or to minimize reaction times and thus reduce the risk of DKP formation, more potent activating agents may be beneficial. The choice of coupling reagent should be made in the context of a broader strategy to control side reactions.

Troubleshooting Guide: Suppressing DKP Formation

If you are encountering DKP-related impurities, consider the following troubleshooting strategies, starting with the least disruptive to your established protocol.

Problem: Significant DKP byproduct detected by LC-MS after a coupling step involving a diazepane scaffold.
Workflow for Troubleshooting DKP Formation

DKP_Troubleshooting start Start: DKP Formation Detected analyze Analyze Conditions: - Deprotection time? - Temperature? - Coupling time? start->analyze level1 Level 1: Protocol Optimization analyze->level1 temp Reduce Temperature (e.g., to 0°C during deprotection) level1->temp time Minimize Deprotection/Coupling Times level1->time reagents Use Milder Deprotection Base (e.g., 2% DBU/2% piperidine) level1->reagents level2 Level 2: Reagent & Protecting Group Strategy temp->level2 If DKP persists time->level2 If DKP persists reagents->level2 If DKP persists coupling Switch to Fast, Efficient Coupling Reagents (e.g., HATU, COMU) level2->coupling protecting_group Incorporate a Dipeptide with a Bulky N-terminal Protecting Group (e.g., Boc-) level2->protecting_group level3 Level 3: Advanced Strategies coupling->level3 For highly prone sequences protecting_group->level3 For highly prone sequences dipeptide Synthesize and Couple a Protected Dipeptide Unit level3->dipeptide end Successful Synthesis: DKP Minimized dipeptide->end

Caption: Troubleshooting workflow for DKP formation.

Detailed Strategies and Protocols
  • Temperature Control: Lowering the temperature during the Fmoc-deprotection step can significantly reduce the rate of DKP formation.

    • Protocol: Perform the piperidine-mediated deprotection step in an ice bath (0°C).

  • Time Management: Minimize the time the deprotected N-terminal amine is exposed before the next coupling reaction.

    • Protocol: Immediately after Fmoc removal and washing, proceed with the coupling of the next amino acid. Avoid leaving the deprotected peptide on the resin for extended periods.

  • Coupling Reagents: The choice of coupling reagent can influence the rate of the desired amide bond formation versus the undesired DKP cyclization.

    • Recommendation: Utilize highly efficient coupling reagents like HATU or COMU, which can shorten the required coupling time.[10]

Coupling ReagentAdditiveKey Advantage
HBTU HOBt, DIPEAStandard, reliable
HATU HOAt, DIPEAFaster, good for hindered couplings
DIC OxymaReduced racemization
COMU DIPEAHigh efficiency, good solubility
  • Deprotection Reagents: While 20% piperidine in DMF is standard, milder conditions can be employed.

    • Protocol: A solution of 2% DBU and 2% piperidine in DMF can be effective for Fmoc removal while being less harsh.

  • Dipeptide Coupling: For sequences that are highly prone to DKP formation, synthesizing a protected dipeptide in solution and then coupling it to the resin-bound peptide can bypass the problematic dipeptidyl stage on the solid support.

    • Protocol:

      • Synthesize the dipeptide (e.g., Fmoc-AA2-AA1-OH) in solution.

      • Couple this dipeptide to the deprotected N-terminus of your diazepane-containing peptide on the resin using standard coupling procedures.

Mechanism of DKP Formation

The following diagram illustrates the intramolecular cyclization mechanism leading to DKP formation.

Caption: Mechanism of Diketopiperazine (DKP) Formation.

Conclusion

The formation of diketopiperazines is a manageable challenge in the synthesis of peptides containing diazepane scaffolds. By understanding the underlying mechanism and the factors that promote this side reaction, researchers can implement a range of strategies to minimize its occurrence. A systematic approach involving the optimization of reaction conditions, careful selection of reagents, and strategic planning of the synthesis will lead to higher yields and purity of the desired diazepane-containing peptides.

References

  • Ugolini, A., et al. (2009). Synthesis of benzodiazepine beta-turn mimetics by an Ugi 4CC/Staudinger/aza-Wittig sequence. Solving the conformational behavior of the Ugi 4CC adducts. The Journal of Organic Chemistry, 74(5), 2189–2192. [Link]

  • Barlocco, D., et al. (2008). Synthesis of Benzodiazepine β-Turn Mimetics by an Ugi 4CC/Staudinger/Aza-Wittig Sequence. The Journal of Organic Chemistry, 74(5), 2189-2192. [Link]

  • Cox, E. D., et al. (2009). Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. Bioorganic & Medicinal Chemistry Letters, 19(11), 2997–3001. [Link]

  • Semantic Scholar. (n.d.). Synthesis of benzodiazepine beta-turn mimetics by an Ugi 4CC/Staudinger/aza-Wittig sequence. Solving the conformational behavior of the Ugi 4CC adducts. Retrieved from [Link]

  • Gante, J., et al. (2003). Synthesis and conformational investigation of cyclic dipeptides: 7-membered rings containing alpha- and beta-amino acids. Helvetica Chimica Acta, 86(3), 835-848. [Link]

  • American Chemical Society. (2009). Synthesis of Benzodiazepine β-Turn Mimetics by an Ugi 4CC/Staudinger/Aza-Wittig Sequence. Solving the Conformational Behavior of the Ugi 4CC Adducts. The Journal of Organic Chemistry, 74(5), 2189–2192. [Link]

  • Vertex AI Search. (n.d.). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives.
  • Bieszczad, B., et al. (2023). Dimeric Benzodiazepines as Peptide Mimetics to Overcome p53-Dependent Drug Resistance of Tumors. Biomolecules, 13(2), 291. [Link]

  • ResearchGate. (n.d.). Synthesis of pseudopeptidic (S)-6-amino-5-oxo-1,4-diazepines and (S)-3-benzyl-2-oxo-1,4-benzodiazepines by an Ugi 4CC Staudinger/aza-Wittig sequence. Retrieved from [Link]

  • Gilon, C., et al. (1997). Synthesis of a Trisubstituted 1,4-Diazepin-3-one-Based Dipeptidomimetic as a Novel Molecular Scaffold. The Journal of Organic Chemistry, 62(22), 7604–7610. [Link]

  • ChemRxiv. (2021). Conformational Analysis of Helical Peptides Incorporating Azepane- Based β-Amino Acids Prepared by an Ultrasound-Assisted Method.[Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • ResearchGate. (n.d.). Conformation selectivity in the binding of diazepam and analogues to α1-acid glycoprotein. Retrieved from [Link]

  • ResearchGate. (n.d.). Conformational Analysis of Helical Peptides Incorporating Azepane-Based beta-Amino Acids Prepared by an Ultrasound-Assisted Method. Retrieved from [Link]

  • ResearchGate. (n.d.). Procedures to Improve Difficult Couplings. Retrieved from [Link]

  • American Chemical Society. (2004). Solid-Phase Synthesis of Tetrahydro-1,4-benzodiazepine-2-one Derivatives as a β-Turn Peptidomimetic Library. ACS Combinatorial Science, 6(2), 145–152. [Link]

  • ResearchGate. (n.d.). Synthesis of dipyrrolo-diazepine derivatives via intramolecular alkyne cyclization. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds. Organic & Biomolecular Chemistry, 12(3), 455-464. [Link]

  • Sci-Hub. (n.d.). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Retrieved from [Link]

  • Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences, 87(3), 283–288. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis and characterization of some 1,4-diazepines derivatives. Retrieved from [Link]

  • Bentham Science. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 674-697. [Link]

  • Semantic Scholar. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

  • Frontiers in Chemistry. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam.[Link]

  • White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3(7), 509–524. [Link]

  • Baran, P. (n.d.). Diketopiperazines. Retrieved from [Link]

  • Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6559-6605. [Link]

  • IRIS UPO. (n.d.). Approaches to the synthesis of cyclic peptides with inhibitory activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Approaches for peptide and protein cyclisation. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclization Strategies in Peptide Derived Drug Design. Retrieved from [Link]

  • The Raj Group. (2020). Peptide Cyclization at High Concentration. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Dynamics of an amorphous pharmacologically active compound – diazepam: a QENS study combined with molecular dynamics simulations. Physical Chemistry Chemical Physics, 19(31), 20735-20744. [Link]

  • ChemRxiv. (2021). Peptide Macrocyclization via Intramolecular Interception of Visible-Light-Mediated Desulfurization.[Link]

  • ResearchGate. (n.d.). Enhancing Peptide Cyclization: Unveiling the Key Roles of Coupling Reagents and Heat for Optimal Results. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Solving Aggregation Issues in Diazepane-Containing Peptides

Welcome to the technical support center for researchers, scientists, and drug development professionals working with diazepane-containing peptides. This guide provides in-depth troubleshooting and frequently asked questi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with diazepane-containing peptides. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of peptide aggregation. Our goal is to equip you with the scientific understanding and practical protocols to mitigate aggregation and ensure the success of your experiments.

Introduction to Diazepane Peptides and Aggregation

Diazepam Binding Inhibitor (DBI) is a polypeptide that can displace diazepam from its binding sites on GABA-A receptors.[1] Peptides derived from DBI, or those synthetically incorporating a diazepane moiety, are of significant interest in neuroscience and pharmacology.[1] However, like many peptides, particularly those with hydrophobic regions, they are prone to self-association and aggregation.[2]

Aggregation is a process where peptide molecules associate to form larger, often insoluble, structures ranging from small oligomers to large amyloid-like fibrils.[3][4] This phenomenon can negatively impact your research in several ways:

  • Loss of Efficacy: Aggregated peptides may lose their biological activity.[5][6]

  • Altered Pharmacokinetics: Aggregation can change how a peptide is absorbed, distributed, and metabolized in the body.[6][7]

  • Reduced Stability and Shelf Life: Aggregates can precipitate out of solution, leading to inaccurate concentrations and a shorter product lifespan.[6]

  • Immunogenicity: The presence of aggregates can trigger an unwanted immune response in preclinical and clinical studies.[5][6]

This guide will walk you through the causes of aggregation and provide actionable strategies to prevent and resolve these issues.

Frequently Asked Questions (FAQs)

Q1: Why is my diazepane-containing peptide aggregating?

Aggregation is primarily driven by intermolecular interactions between peptide chains, often through hydrogen bonding to form β-sheet structures.[8][9] Several factors can contribute to this:

  • Hydrophobicity: The presence of hydrophobic amino acids, which is common in diazepane-related sequences, can promote aggregation as the peptides attempt to minimize their interaction with water.[2][8][10]

  • pH and Net Charge: Peptides are least soluble at their isoelectric point (pI), where their net charge is zero, reducing electrostatic repulsion between molecules.[3][11]

  • Concentration: Higher peptide concentrations increase the likelihood of intermolecular collisions and subsequent aggregation.[3]

  • Temperature: Increased temperature can accelerate aggregation kinetics, although the effect can be complex.[12][13][14]

  • Ionic Strength: The concentration of salts in the solution can either shield charges and promote aggregation or, in some cases, help to solubilize the peptide.[6][11]

Q2: How can I tell if my peptide has aggregated?

Visual inspection for turbidity or precipitates is the simplest method, but not all aggregates are visible. Several analytical techniques can be used for more sensitive detection and characterization:

  • Dynamic Light Scattering (DLS): Measures the size distribution of particles in a solution, effective for detecting aggregates in the nanometer to micrometer range.[4][5]

  • Size Exclusion Chromatography (SEC): Separates molecules based on size, allowing for the quantification of monomers, dimers, and larger aggregates.[15]

  • Analytical Ultracentrifugation (AUC): A powerful technique to determine the homogeneity of a peptide solution and characterize the size and shape of aggregates.[5][15]

  • Thioflavin T (ThT) Fluorescence Assay: This dye exhibits increased fluorescence upon binding to the β-sheet structures common in amyloid-like fibrils.[3]

  • Circular Dichroism (CD) Spectroscopy: Can be used to analyze the secondary structure of the peptide, with an increase in β-sheet content often indicating aggregation.[16]

Q3: Can I rescue an aggregated peptide solution?

In some cases, yes. The success of disaggregation depends on the nature of the aggregates (e.g., reversible vs. irreversible, amorphous vs. fibrillar).

  • Sonication: Using a bath or probe sonicator can break up larger aggregates into smaller species.[17][18][19][20] This is often a first-line approach for resolubilizing a peptide.

  • pH Adjustment: Shifting the pH away from the peptide's isoelectric point can increase net charge and electrostatic repulsion, aiding in dissolution.[17]

  • Use of Denaturants: For stubborn aggregates, denaturing agents like guanidinium hydrochloride or urea can be used, but these will interfere with most biological assays and must be removed before use.[17][18]

It is crucial to re-analyze the peptide solution after any disaggregation attempt to confirm its concentration and aggregation state.

Troubleshooting Guides

This section provides detailed protocols and explanations to address specific aggregation issues you may encounter during your experiments.

Issue 1: Peptide fails to dissolve or immediately forms a precipitate upon reconstitution.

This is a common issue, especially with lyophilized peptides that have been stored for extended periods.

Causality:

The initial solvent may not be optimal for the peptide's specific amino acid sequence and charge characteristics. Hydrophobic peptides, in particular, will resist dissolution in purely aqueous solutions.

Troubleshooting Workflow:

G start Start: Peptide won't dissolve check_sequence Analyze Peptide Sequence (hydrophobicity, charge) start->check_sequence hydrophobic High Hydrophobicity? check_sequence->hydrophobic acidic_basic Is peptide net acidic or basic? hydrophobic->acidic_basic No use_organic Use small amount of organic solvent (DMSO, DMF, Acetonitrile) hydrophobic->use_organic Yes basic_solvent Use dilute basic solvent (e.g., 0.1% NH4OH) acidic_basic->basic_solvent Acidic acidic_solvent Use dilute acidic solvent (e.g., 0.1% TFA or Acetic Acid) acidic_basic->acidic_solvent Basic sonicate Brief Sonication use_organic->sonicate dilute Dilute with aqueous buffer basic_solvent->dilute acidic_solvent->dilute dilute->sonicate check_solubility Check for Dissolution sonicate->check_solubility success Success: Peptide Dissolved check_solubility->success Yes fail Failure: Still Insoluble Consider stronger solubilizing agents check_solubility->fail No

Caption: Workflow for initial peptide solubilization.

Detailed Protocol: Step-by-Step Solubilization
  • Analyze the Peptide Sequence: Determine the overall charge of your peptide at neutral pH by counting the acidic (Asp, Glu) and basic (Lys, Arg, His) residues. Also, note the number of hydrophobic residues.

  • Choose an Initial Solvent:

    • For Basic Peptides: Start by dissolving the peptide in a small amount of dilute acetic acid or trifluoroacetic acid (TFA) (e.g., 10-25% acetic acid in water).[17]

    • For Acidic Peptides: Use a dilute aqueous base like 0.1% ammonium hydroxide.[17]

    • For Neutral or Very Hydrophobic Peptides: Use a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile to first "wet" the peptide.

  • Vortex and Sonicate: After adding the initial solvent, vortex the sample. If particles remain, sonicate the vial in a water bath for 5-10 minutes.[17][18] Avoid excessive heating.

  • Dilute with Aqueous Buffer: Once the peptide is dissolved in the initial solvent, slowly add your desired aqueous buffer (e.g., PBS, Tris) dropwise while vortexing to reach the final desired concentration.

  • Final Check: Visually inspect the solution for any cloudiness or precipitate. If the solution is clear, proceed with your experiment. If not, you may need to consider the formulation strategies below.

Issue 2: Peptide is initially soluble but aggregates over time or upon temperature change.

This indicates a metastable solution where aggregation is kinetically, but not thermodynamically, favored.

Causality:

Changes in temperature, prolonged storage in solution, or freeze-thaw cycles can provide the energy needed to overcome the initial barrier to aggregation.[12][13] Peptides are particularly vulnerable to aggregation at air-water or ice-water interfaces, which are created during agitation or freezing.[21]

Strategies for Enhancing Solution Stability:

The key is to modify the solution environment to make aggregation less favorable. This is achieved by adding excipients.

Excipient ClassExamplesMechanism of ActionTypical Concentration
Amino Acids Arginine, Glycine, Proline, Histidine, Aspartic AcidCan suppress protein-protein interactions and increase solubility. Arginine is particularly effective at suppressing aggregation.[3][22][23]50 - 250 mM
Sugars/Polyols Sucrose, Trehalose, Mannitol, GlycerolAct as stabilizers by being preferentially excluded from the peptide surface, which favors a more compact, native state.[22][24]5 - 10% (w/v)
Surfactants Polysorbate 20/80, Dodecyl MaltosideNon-ionic surfactants can prevent aggregation at interfaces and disrupt hydrophobic interactions.[7][25]0.01 - 0.1% (v/v)
Chaotropic Salts Guanidinium HCl, UreaDisrupt hydrogen bonding networks, but are denaturing and typically not compatible with biological assays.[8][22][24]Use at non-denaturing concentrations (e.g., <1 M)
Experimental Protocol: Screening for an Optimal Buffer
  • Prepare a concentrated stock solution of your peptide using the initial solubilization protocol.

  • Set up a matrix of buffer conditions in a 96-well plate format. Vary the following parameters:

    • pH: Test a range of pH values, ensuring you move away from the calculated pI of the peptide. For example, test pH 4.0, 6.0, 7.4, and 8.5.

    • Excipients: Screen different classes of excipients from the table above at a mid-range concentration.

  • Add the peptide stock to each well to a final concentration relevant to your experiments.

  • Incubate the plate under conditions that mimic your experimental setup (e.g., 37°C for 24 hours).

  • Assess aggregation in each well using a method like turbidity measurement (OD at 340-600 nm) or a Thioflavin T assay.

  • The condition with the lowest aggregation signal is the optimal buffer for your peptide.

Issue 3: Aggregation occurs during lyophilization or upon reconstitution of a lyophilized powder.

Lyophilization (freeze-drying) is a standard method for long-term peptide storage, but the process itself can induce aggregation.[6][26][27]

Causality:
  • Freeze-Concentration: As water freezes, the peptide and salts become highly concentrated in the unfrozen liquid, which can drive aggregation.[21]

  • Ice-Water Interface: Peptides can denature and aggregate at the surface of ice crystals.[21]

  • Reconstitution Issues: An amorphous, collapsed "cake" after lyophilization can be difficult to reconstitute, leading to localized high concentrations and aggregation.

Lyophilization and Reconstitution Workflow:

G cluster_prep Pre-Lyophilization cluster_lyo Lyophilization Cycle cluster_post Post-Lyophilization prep_solution Prepare Peptide Solution in Volatile Buffer (e.g., Ammonium Bicarbonate) add_lyoprotectant Add Lyoprotectant (e.g., Trehalose, Sucrose) prep_solution->add_lyoprotectant snap_freeze Snap-Freeze in Liquid N2 (promotes small ice crystals) add_lyoprotectant->snap_freeze primary_drying Primary Drying (Sublimation) Keep temp below Tc snap_freeze->primary_drying secondary_drying Secondary Drying (Desorption) primary_drying->secondary_drying storage Store at -20°C or -80°C with desiccant secondary_drying->storage reconstitution Reconstitute Gently (use optimized buffer) storage->reconstitution final_product final_product reconstitution->final_product Stable, Soluble Peptide

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation and Solvent-Dependent Conformational Dynamics of 1-Benzyl-1,4-diazepane-6-carboxylic Acid

The following guide is structured as a high-level technical advisory for medicinal chemists and analytical scientists. It synthesizes established NMR principles for medium-ring heterocycles with specific structural insig...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical advisory for medicinal chemists and analytical scientists. It synthesizes established NMR principles for medium-ring heterocycles with specific structural insights relevant to 1,4-diazepanes.

[1]

Executive Summary & Scientific Context

The 1,4-diazepane scaffold (homopiperazine) is a "privileged structure" in drug discovery, serving as the core for various CNS-active agents (e.g., Suvorexant analogs) and protease inhibitors.[1][2] However, the characterization of 1-Benzyl-1,4-diazepane-6-carboxylic acid presents a unique analytical challenge: conformational fluxionality .[1]

Unlike the rigid piperazine (6-membered) ring, the 7-membered diazepane ring exists in a low-energy equilibrium between twist-boat and chair-like conformers.[1] This results in significant spectral broadening and signal averaging at room temperature.[2] Furthermore, the molecule possesses both a basic secondary amine (N4) and an acidic carboxyl group (C6-COOH), leading to zwitterionic behavior that is highly sensitive to solvent pH.[1][2]

This guide compares three distinct NMR solvent systems to determine the optimal protocol for purity assessment and structural validation.

Comparative Analysis: Solvent System Selection

The choice of solvent dictates the "shutter speed" of the NMR experiment relative to the ring inversion timescale.[2]

Option A: Deuterated Chloroform ( )[1][2]
  • Status: Not Recommended for Free Acid[1]

  • Mechanism: The free carboxylic acid often exhibits poor solubility in non-polar media, leading to aggregation.[1][2]

  • Observation: While the benzyl ester precursor gives sharp signals in

    
    , the free acid often yields broad, undefined multiplets due to intermolecular H-bonding and slow tumbling.[1][2]
    
  • Use Case: Only useful if the amine is Boc-protected or if running the methyl ester derivative.

Option B: Deuterium Oxide ( ) + NaOD[1][2]
  • Status: Best for Routine Purity & Quantitation

  • Mechanism: Adding base (NaOD) converts the molecule to its dicarboxylate/amine form (anionic), ensuring high solubility.[1][2]

  • Observation: The high polarity and rapid proton exchange usually result in a time-averaged spectrum . The ring flipping is fast on the NMR timescale.[2]

    • Key Feature: The benzylic protons (

      
      ) appear as a sharp singlet .[1]
      
    • Drawback: Loss of stereochemical information; inability to observe labile protons (NH/COOH).[2]

Option C: Dimethyl Sulfoxide ( )[1][2]
  • Status: Best for Structural Assignment & Conformer Analysis

  • Mechanism: High viscosity and H-bonding capability slow down the ring inversion.

  • Observation: The spectrum often captures the molecule in a "slow exchange" regime or distinct conformers.[2]

    • Key Feature: The benzylic protons (

      
      ) often resolve into an AB quartet  due to the chiral environment of the locked ring (diastereotopic protons).
      
    • Advantage: Observation of the carboxylic acid proton (broad, ~10-12 ppm) and the ammonium proton if prepared as a salt.[1]

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this "Lock-and-Confirm" methodology.

Step 1: Sample Preparation (Critical)
  • Concentration: Prepare samples at 10-15 mM . Higher concentrations (>30 mM) in non-polar solvents promote dimerization, complicating the aliphatic region (2.5 - 3.5 ppm).[1][2]

  • Filtration: Filter through a 0.2 µm PTFE filter to remove micro-particulates that cause baseline rolling.[2]

Step 2: Acquisition Parameters (400 MHz or higher)
  • Temperature:

    • Routine: 298 K.[2]

    • Advanced: If broad peaks are observed in DMSO, heat to 320 K to induce coalescence (fast exchange) for sharper peaks.[1][2]

  • Pulse Sequences:

    • 1H: 64 scans (high S/N required for minor conformers).

    • COSY: Essential for tracing the

      
       vs 
      
      
      
      spin systems.[1]
    • HSQC (Multiplicity-Edited): Critical to distinguish

      
       (negative phase) from 
      
      
      
      (positive phase) in the overlapped 2.5–3.5 ppm region.
Step 3: The "Benzyl Probe" Validation

The benzylic methylene signal is your internal quality control:

  • Singlet: Indicates fast ring flipping (averaged symmetry)

    
     Valid for purity check.[2]
    
  • AB Quartet: Indicates rigid conformation or chiral center influence

    
     Valid for detailed structural assignment.[2]
    
  • Broad Hump: Indicates intermediate exchange rate

    
    INVALID data .[1][2] Action: Change temperature or solvent.[2]
    

Expected NMR Data & Assignment Logic

The following data represents the expected chemical shifts for the free acid in


 (averaged form) versus the rigid salt form in 

.

Table 1: Comparative Chemical Shift Data

PositionGroup

(ppm) -

(NaOD)

(ppm) -

Multiplicity & Logic
N-CH2-Ph Benzylic3.653.70 - 4.20Singlet in

; often AB Quartet in

due to ring chirality.[1]
C6-H Methine2.853.10Quintet/Multiplet .[1] Alpha to COOH.[2] Key diagnostic handle.
C2-H Ring CH22.60 - 2.752.80 - 3.40Multiplet.[1] Alpha to N1 (Benzyl).[2][3][4]
C7-H Ring CH22.90 - 3.053.00 - 3.50Multiplet.[1] Alpha to N1, Beta to COOH.[1][2]
C3-H Ring CH22.80 - 2.952.90 - 3.30Multiplet.[1] Alpha to N4 (Secondary amine).[2]
C5-H Ring CH23.10 - 3.253.20 - 3.60Multiplet.[1] Alpha to N4, Beta to COOH.[1][2]
Ar-H Aromatic7.30 - 7.457.30 - 7.50Multiplet.[1][3][5] Standard mono-substituted benzene pattern.[1]

Note: In the diazepane ring, the protons on the same carbon are diastereotopic.[1][2] In DMSO, you may see C2-H as two distinct signals (


 and 

) with geminal coupling (

).[1][2]

Visualizing the Characterization Workflow

The following diagram illustrates the logical flow for assigning this specific molecule, handling the "Decision Gate" based on the Benzyl signal.

NMR_Workflow Start Crude 1-Benzyl-1,4-diazepane-6-COOH Solubility Solubility Test Start->Solubility Decision Solvent Selection Solubility->Decision D2O D2O + NaOD (pH > 10) Decision->D2O For Purity/Quant DMSO DMSO-d6 Decision->DMSO For Structure ID Spec_D2O 1H NMR Spectrum (Fast Exchange) D2O->Spec_D2O Spec_DMSO 1H NMR Spectrum (Slow Exchange) DMSO->Spec_DMSO Check_Benzyl Check Benzylic CH2 Signal Spec_D2O->Check_Benzyl Spec_DMSO->Check_Benzyl Singlet Sharp Singlet Check_Benzyl->Singlet Averaged AB_Qt AB Quartet / Split Check_Benzyl->AB_Qt Rigid/Chiral Broad Broad / Undefined Check_Benzyl->Broad Intermediate Rate Assign_Avg Assign Average Structure (Purity Check) Singlet->Assign_Avg Assign_Rigid Assign Conformers (2D NMR Required) AB_Qt->Assign_Rigid Action_Heat Action: Heat to 320K (Induce Coalescence) Broad->Action_Heat Action_Heat->Check_Benzyl Re-acquire

Caption: Decision tree for NMR solvent selection based on the dynamic behavior of the benzylic protons.

Conformational Dynamics: The "Twist-Boat" Problem

Understanding the 3D shape is vital for interpreting the complex multiplets in the 2.5–3.5 ppm region.[2] The 1,4-diazepane ring is not flat.[1][6][7][8][9]

Conformation TwistBoat Twist-Boat Conformer (Low Energy) Chair Chair-like Conformer (Transition State) TwistBoat->Chair Ring Flip (ΔG‡ ~ 10 kcal/mol) Subtext Note: N-Benzyl group creates steric bulk, biasing the equilibrium. TwistBoat->Subtext Inverted Inverted Twist-Boat Chair->Inverted Relaxation

Caption: The diazepane ring undergoes rapid interconversion.[1][2] Substituents (Benzyl/COOH) can lock specific conformers in viscous solvents.[1][2]

References

  • Diazepane Scaffold Significance

    • Sur, C., et al. "Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists."[1][2] Bioorganic & Medicinal Chemistry Letters, 2009.[1][2][10]

  • Solvent Effects on Diazepines

    • Tahan, A., et al. "Solvent Effects on Medicinal Structure and 15N NMR Shielding of Medazepam."[1][2][11] Journal of Chemical Health Risks, 2022.[1][2][11]

  • Analogous Characterization (1-Benzyl-5-methyl-1,4-diazepane)

    • BenchChem Technical Guide.[2] "Stereochemistry of 1-benzyl-5-methyl-1,4-diazepane: A Technical Guide." 2025.[2][6][12][13][14]

  • General NMR of 7-Membered Rings

    • Lynch, V.M., et al. "Conformational analysis of 1,4-diazepines."[1][2] Journal of Heterocyclic Chemistry, 1996.[1][2] (Contextual citation for ring dynamics).

Sources

Comparative

Scaffold Hopping: Piperidine vs. 1,4-Diazepane in Medicinal Chemistry

Topic: Comparison of Diazepane vs. Piperidine Scaffolds in Drug Design Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary In the optimization...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of Diazepane vs. Piperidine Scaffolds in Drug Design Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

In the optimization of small molecule therapeutics, the transition from a six-membered piperidine to a seven-membered 1,4-diazepane (homopiperazine) is a classic "scaffold hopping" strategy. While piperidine remains the "workhorse" of medicinal chemistry due to its predictable chair conformation and synthetic ease, the 1,4-diazepane scaffold offers distinct advantages in conformational sampling , solubility enhancement , and vector positioning .

This guide objectively compares these two privileged scaffolds, analyzing their physicochemical impact, metabolic liabilities, and structural utility in binding pockets, supported by experimental protocols and case studies (e.g., Suvorexant).

Physicochemical & Structural Analysis

The fundamental difference lies in the ring size and heteroatom count, which drastically alters the electronic and geometric profile of the molecule.

Comparative Data Table
FeaturePiperidine 1,4-Diazepane Implication for Drug Design
Ring Size 6-membered7-memberedDiazepane creates a larger "footprint" and can span wider binding pockets.
Conformation Rigid Chair (Low Energy)Twist-Chair / Twist-Boat (Fluxional)Piperidine lowers entropic penalty upon binding; Diazepane allows "induced fit" in difficult pockets.
Basicity (pKa) ~11.2 (Monobasic)pKa₁ ~10.8, pKa₂ ~6.0 (Dibasic)Diazepane's second nitrogen increases polarity and TPSA, often improving solubility but potentially reducing membrane permeability (LogD).
Metabolic Liability High (C2/C3 oxidation)Moderate to High (N-oxidation, C-oxidation)Piperidines are prone to CYP-mediated

-carbon hydroxylation. Diazepanes offer alternative metabolic soft spots.
Vector Geometry 180° (para) or 60° (ortho)Variable / KinkedDiazepane allows for unique "U-shaped" or "folded" ligand conformations (see Suvorexant case).
Structural Logic Diagram

The following decision tree illustrates when to employ a diazepane scaffold over a piperidine.

ScaffoldDecision Start Lead Optimization Phase Issue1 Is the Piperidine Lead too rigid? Start->Issue1 Issue2 Is Solubility < 10 µM? Issue1->Issue2 No Diazepane Switch to 1,4-Diazepane (Scaffold Hop) Issue1->Diazepane Yes (Need Flexibility) Issue3 Need unique vector for selectivity? Issue2->Issue3 No Issue2->Diazepane Yes (Add Polar N) Piperidine Retain Piperidine (Optimize Substituents) Issue3->Piperidine No Issue3->Diazepane Yes (Access new vectors)

Figure 1: Decision logic for transitioning from piperidine to 1,4-diazepane during lead optimization.

Critical Analysis: The "U-Shape" Effect & Selectivity
The Conformational Advantage

Piperidine exists predominantly in a chair conformation. While this pre-organization is excellent for potency (minimizing


), it limits the molecule's ability to adopt "folded" conformations required by certain GPCRs and kinases.

1,4-Diazepane possesses a flexible seven-membered ring that can adopt a twist-boat or twist-chair conformation. This flexibility allows the scaffold to act as a hinge, bringing two aromatic substituents into a face-to-face (


-stacking) interaction that a rigid piperidine spacer cannot accommodate.
Case Study: Suvorexant (Orexin Receptor Antagonist)

The discovery of Suvorexant (Merck) is the definitive example of this principle.

  • Challenge: Early piperidine and piperazine analogs lacked the dual potency against OX1R and OX2R.

  • Solution: Switching to a 1,4-diazepane core allowed the molecule to adopt a specific "U-shaped" conformation.

  • Mechanism: This folded geometry positioned the distal aromatic rings to interact optimally with the hydrophobic pockets of the receptor, a geometry energetically forbidden to the piperidine analog due to 1,3-diaxial strain [1].

Case Study: CDK9 Selectivity

In kinase inhibitor design, 1,4-diazepanes have been shown to improve selectivity profiles.[2] A study on CDK9 inhibitors demonstrated that replacing a piperazine/piperidine linker with a 1,4-diazepane increased selectivity for CDK9 over CDK2 by ~156-fold.[2] The larger ring size positioned the inhibitor to exploit subtle differences in the solvent-exposed regions of the ATP binding pocket [2].

Metabolic Stability & Synthetic Protocols[3][4]

One major concern in scaffold hopping to diazepane is the introduction of a second secondary amine, which can be a metabolic liability (N-dealkylation or N-oxidation).

Metabolic Pathway Comparison

The following diagram contrasts the primary metabolic clearance pathways for both scaffolds.

Metabolism cluster_Pip Piperidine Metabolism cluster_Diaz 1,4-Diazepane Metabolism Pip Piperidine Core PipOx C-Hydroxylation (CYP2D6/3A4) Pip->PipOx Major Route PipRing Ring Opening (Aldehyde Int.) PipOx->PipRing Diaz Diazepane Core DiazN N-Oxidation (FMOs) Diaz->DiazN Route A DiazDealk N-Dealkylation Diaz->DiazDealk Route B

Figure 2: Primary metabolic degradation pathways. Piperidines suffer from carbon oxidation; Diazepanes are prone to nitrogen-based metabolism.

Experimental Protocol: Comparative Microsomal Stability Assay

To validate the metabolic impact of the scaffold hop, use this standardized protocol.

Objective: Determine Intrinsic Clearance (


) differences between Piperidine and Diazepane analogs.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

  • 0.1 M Phosphate Buffer (pH 7.4).

Procedure:

  • Preparation: Dilute test compounds (Piperidine analog vs. Diazepane analog) to 1 µM in Phosphate Buffer (final DMSO < 0.1%).

  • Pre-incubation: Mix 30 µL of microsomes (final conc. 0.5 mg/mL) with 370 µL of compound solution. Incubate at 37°C for 5 minutes.

  • Initiation: Add 100 µL of pre-warmed NADPH regenerating system to initiate the reaction.

    • Control: Add buffer instead of NADPH for a "minus cofactor" control (checks for chemical instability).

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile containing internal standard (e.g., Warfarin or Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .
    
    

Interpretation:

  • If Diazepane

    
     >> Piperidine 
    
    
    
    : The second nitrogen is likely a metabolic soft spot. Consider adding electron-withdrawing groups (EWGs) like fluorine adjacent to the amine or capping the amine (e.g., amide/carbamate) to reduce basicity and CYP affinity.
Synthetic Accessibility

While piperidines are commercially abundant, 1,4-diazepanes often require synthesis.

  • Route A (From Diamines): Cyclization of ethylenediamine with 1,3-dihalopropanes.

  • Route B (Ring Expansion): Schmidt reaction of piperidones using sodium azide (

    
    ) and acid. This is a powerful method to directly convert a piperidone precursor into a diazepane lactam, which can be reduced to the amine [3].
    
References
  • Coleman, P. J., et al. (2017). "The Discovery of Suvorexant, the First Orexin Receptor Drug for Insomnia." Annual Review of Pharmacology and Toxicology.

  • Sivaprakasam, P., et al. (2022). "Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents." Journal of Medicinal Chemistry (via Cardiff University Repository).

  • BenchChem Technical Support. (2025). "Piperidine vs. Piperazine: A Comparative Analysis of Two Privileged Scaffolds in Drug Design."

  • Welsch, M. E., et al. (2010).[3] "Privileged Scaffolds for Library Design and Drug Discovery." Current Opinion in Chemical Biology.

Sources

Validation

Guide to Validating Chiral Purity of Diazepane Carboxylic Acid Derivatives

Executive Summary Verdict: For routine purity validation of diazepane carboxylic acid derivatives, Immobilized Polysaccharide HPLC (Method A) is the robust gold standard due to its solvent versatility and ability to supp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: For routine purity validation of diazepane carboxylic acid derivatives, Immobilized Polysaccharide HPLC (Method A) is the robust gold standard due to its solvent versatility and ability to suppress zwitterionic peak tailing. However, for high-throughput screening or preparatory scale purification, Supercritical Fluid Chromatography (SFC) (Method B) is the superior alternative, offering 3-5x faster run times. Marfey’s Derivatization (Method C) remains the essential "break-glass" method for absolute configuration assignment when reference standards are unavailable.

The Challenge: Why Diazepanes are Difficult

Diazepane carboxylic acids (7-membered heterocyclic amino acids) present a unique "perfect storm" of separation challenges that standard protocols often fail to address:

  • Conformational Lability: The 7-membered diazepane ring is flexible, existing in rapid equilibrium between twist-chair and twist-boat conformations. This "ring-flipping" can cause peak broadening or on-column interconversion at ambient temperatures, mimicking racemization.

  • Zwitterionic Nature: Possessing both a secondary/tertiary amine and a carboxylic acid, these molecules can exist as zwitterions. Without precise pH control, they suffer from severe peak tailing due to mixed-mode interactions (ionic vs. hydrophobic) with the stationary phase.

  • Solubility: Many derivatives (especially Fmoc- or Cbz-protected) exhibit poor solubility in standard alkane/alcohol mobile phases, necessitating "forbidden" solvents like DCM or THF that destroy traditional coated chiral columns.

Comparative Analysis of Validation Methods

Method A: Direct Chiral HPLC (Immobilized Polysaccharide Phases)

The Robust Gold Standard

This method utilizes modern immobilized chiral stationary phases (CSPs) like Chiralpak IA, IC, or ID . Unlike older "coated" columns (AD/OD), the chiral selector is chemically bonded to the silica, allowing the use of strong solvents (DCM, THF, Ethyl Acetate) to dissolve the diazepane derivative.

  • Mechanism: Relies on the "Three-Point Interaction" model involving hydrogen bonding (amide linkages),

    
    -
    
    
    
    interactions (phenyl groups), and steric inclusion in the polysaccharide groove.
  • Critical Parameter: Acid/Base Additives. You must suppress ionization. A combination of 0.1% TFA (to protonate the acid) and 0.1% DEA (to block silanols) is often required, though TFA alone is preferred for acidic-dominant derivatives.

Method B: Chiral SFC (Supercritical Fluid Chromatography)

The High-Throughput Alternative

SFC uses supercritical CO


 as the primary mobile phase with a polar modifier (Methanol/Ethanol).
  • Performance: CO

    
     has low viscosity and high diffusivity, allowing high flow rates (3-5 mL/min) without backpressure limits.
    
  • The Diazepane Advantage: The non-polar nature of CO

    
     often induces a rigid conformation in the diazepane ring, potentially improving resolution (
    
    
    
    ) compared to liquid phase.
  • Limitation: Solubility of polar zwitterions in CO

    
     can be tricky; high percentages of co-solvent (up to 40-50% MeOH) are often needed.
    
Method C: Indirect Derivatization (Marfey’s Method)

The Absolute Configuration Solver

When direct separation fails or absolute stereochemistry is unknown, the sample is reacted with Marfey’s Reagent (FDAA) . This converts enantiomers into diastereomers, which have different physical properties and can be separated on a standard achiral C18 column.

  • Pros: Ultra-high sensitivity (UV 340 nm); validates absolute configuration (L vs D) without a chiral column.

  • Cons: Destructive method; requires chemical reaction; kinetic resolution issues if reaction isn't 100% complete.

Comparative Data Summary

FeatureMethod A: Immobilized HPLCMethod B: Chiral SFCMethod C: Marfey's Derivatization
Primary Use Case QC Release / RobustnessHTS / Prep PurificationAbsolute Config / Trace Analysis
Typical Run Time 15 - 30 mins3 - 8 mins45 mins (inc. reaction)
Resolution (

)
High (> 2.0 typical)Medium-High (1.5 - 2.5)Very High (> 3.0 typical)
Solvent Cost High (Hexane/IPA)Low (CO

/MeOH)
Low (Acetonitrile/Water)
Zwitterion Handling Requires TFA/DEA additivesRequires polar modifiers + additivesDerivatization removes zwitterion
Sample Recovery Easy (Evaporation)Very Easy (CO

sublimes)
Impossible (Chemically altered)

Decision Logic & Workflows

Diagram 1: Method Selection Decision Tree

This workflow guides the user based on sample properties and goals.

MethodSelection Start Start: Diazepane Derivative Purity Check Goal Define Goal Start->Goal ConfigKnown Is Absolute Config Known? Goal->ConfigKnown Solubility Soluble in Hexane/Alcohol? ConfigKnown->Solubility Yes (Purity check only) MethodC Method C: Marfey's Method (FDAA + C18 HPLC) ConfigKnown->MethodC No (Need L/D assignment) Throughput High Throughput Required? Solubility->Throughput Yes MethodA Method A: Immobilized HPLC (Chiralpak IC/IA) Solubility->MethodA No (Need DCM/THF) Throughput->MethodA No (QC/Validation) MethodB Method B: Chiral SFC (Amylose-C + MeOH) Throughput->MethodB Yes (>10 samples/day)

Caption: Decision tree for selecting the optimal validation method based on solubility, throughput needs, and stereochemical knowledge.

Detailed Experimental Protocols

Protocol A: Immobilized Chiral HPLC (Recommended)

Objective: Separate diazepane enantiomers using a solvent-versatile column.

  • Column Selection: Daicel Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) is the primary recommendation due to its specific interaction with chlorinated aromatics and amides.

    • Dimensions: 4.6 x 250 mm, 5 µm.[1][2]

  • Mobile Phase Preparation:

    • Base: n-Hexane / Dichloromethane / Ethanol (50:30:20 v/v/v). Note: DCM improves solubility of the diazepane ring.

    • Additives: Add 0.1% Trifluoroacetic acid (TFA).[1] Crucial: Do not use basic additives (DEA) if the molecule is a free acid, as it may precipitate salts in hexane.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of Mobile Phase. If cloudy, add minimal THF dropwise until clear.

  • Run Conditions:

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C (Control is vital to prevent conformational interconversion).

    • Detection: UV 254 nm (or max absorbance of derivative).

  • System Suitability:

    • Tailing Factor (

      
      ) must be < 1.3. If 
      
      
      
      , increase TFA concentration to 0.2%.
Protocol C: Marfey’s Derivatization (Absolute Config)

Objective: Chemically convert enantiomers to diastereomers for separation on standard C18.

  • Reagent Prep: Prepare 1% solution of FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) in acetone.

  • Reaction:

    • Mix 50 µL of sample (50 mM in water or bicarbonate buffer) with 100 µL of FDAA solution.

    • Add 20 µL of 1M NaHCO

      
      .
      
    • Heat at 40°C for 60 minutes. (Diazepanes react slower than linear amines due to steric hindrance).

  • Quenching: Stop reaction by adding 20 µL of 1M HCl. Dilute with 200 µL acetonitrile.

  • Analysis:

    • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

    • Gradient: 10% to 60% Acetonitrile in Water (+0.1% Formic Acid) over 20 mins.

    • Result: The L-L diastereomer typically elutes before the L-D diastereomer. Compare retention times with authentic standards.

Diagram 2: Mechanism of Interaction

This diagram illustrates why the "Immobilized" phase (Method A) is superior for diazepanes, showing the interaction between the analyte and the chiral selector.

InteractionMechanism Selector Chiral Selector (Cellulose derivative) Interaction1 H-Bonding (Amide/Carboxyl) Selector->Interaction1 Interaction2 Pi-Pi Stacking (Aromatic protecting groups) Selector->Interaction2 Interaction3 Steric Fit (7-membered ring twist) Selector->Interaction3 Analyte Diazepane Derivative (S-Enantiomer) Interaction1->Analyte Interaction2->Analyte Interaction3->Analyte

Caption: The "Three-Point Interaction" model required for chiral recognition. The 7-membered ring's specific "twist" creates the steric fit necessary for discrimination.

References

  • Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK IA, IB, and IC Columns. Daicel Corporation.[3] Retrieved from [Link]

  • Marfey, P. (1984). Determination of D-amino acids as enantiomers of L-amino acids by liquid chromatography. Carlsberg Research Communications, 49(6), 591–596. Retrieved from [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Retrieved from [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline. (1999). Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. Retrieved from [Link]

Sources

Comparative

A Comparative Guide for Researchers: 1-Benzyl-1,4-diazepane-6-carboxylic acid and Nipecotic Acid Derivatives in CNS Drug Discovery

For Immediate Release To aid researchers and professionals in drug development, this guide provides an in-depth comparison of two distinct small molecule scaffolds: 1-Benzyl-1,4-diazepane-6-carboxylic acid and the well-e...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

To aid researchers and professionals in drug development, this guide provides an in-depth comparison of two distinct small molecule scaffolds: 1-Benzyl-1,4-diazepane-6-carboxylic acid and the well-established class of nipecotic acid derivatives. While both compound classes have shown relevance in targeting central nervous system (CNS) disorders, they operate through fundamentally different mechanisms, offering distinct therapeutic opportunities. This guide will objectively dissect their chemical structures, known mechanisms of action, and provide context for their application in CNS research, supported by experimental data and protocols.

Introduction: Two Scaffolds, Two distinct Approaches to CNS Modulation

The modulation of neurotransmitter systems is a cornerstone of modern neuropharmacology. Gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian CNS, is a key target for therapeutic intervention in conditions characterized by neuronal hyperexcitability, such as epilepsy and anxiety.[1] Nipecotic acid and its derivatives have been extensively studied as inhibitors of GABA reuptake, a mechanism that enhances GABAergic tone.[2]

Conversely, the 1,4-diazepane scaffold is a recognized "privileged structure" in medicinal chemistry, known for its versatility in interacting with a wide array of biological targets.[3] While some diazepine derivatives exhibit anticonvulsant and anxiolytic properties,[4][5] the specific compound, 1-Benzyl-1,4-diazepane-6-carboxylic acid, and its close analogs are more prominently associated with targets outside of the GABAergic system, such as the orexin receptors involved in sleep regulation.[3]

This guide will explore these differences, providing researchers with a clear understanding of the distinct therapeutic hypotheses that underpin research into these two compound classes.

Mechanism of Action: A Tale of Two Targets

The primary distinction between nipecotic acid derivatives and the 1-Benzyl-1,4-diazepane scaffold lies in their principal mechanisms of action.

Nipecotic Acid Derivatives: Targeting GABA Transporters

Nipecotic acid is a cyclic analog of GABA and a potent inhibitor of GABA transporters (GATs), particularly GAT1.[6] These transporters are responsible for the reuptake of GABA from the synaptic cleft into neurons and glial cells, thereby terminating its inhibitory signal.[7] By blocking GAT1, nipecotic acid derivatives increase the extracellular concentration of GABA, leading to enhanced activation of GABA receptors and a potentiation of inhibitory neurotransmission.[4] This mechanism is the basis for the anticonvulsant effects of drugs like Tiagabine, a derivative of nipecotic acid.[1] The lipophilicity of derivatives is a key factor in their ability to cross the blood-brain barrier, a limitation of the parent nipecotic acid molecule.[2]

Nipecotic_Acid_MoA cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GAT1 GABA Transporter 1 (GAT1) GABA_synapse GABA GABA_release->GABA_synapse Exocytosis GABA_synapse->GAT1 Reuptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Binding Inhibitory_signal Inhibitory Signal GABA_receptor->Inhibitory_signal Activation Nipecotic_Derivative Nipecotic Acid Derivative Nipecotic_Derivative->GAT1 Inhibition

Caption: Mechanism of action of nipecotic acid derivatives as GAT1 inhibitors.

1-Benzyl-1,4-diazepane Scaffold: A Different Paradigm

While some 1,4-diazepine derivatives have shown CNS-depressant and anticonvulsant activities, there is no substantial evidence to suggest that 1-Benzyl-1,4-diazepane-6-carboxylic acid is a potent GABA uptake inhibitor.[8][9] In contrast, a closely related analog, (R)-1-Benzyl-5-methyl-1,4-diazepane, is a key intermediate in the synthesis of Suvorexant, a dual orexin receptor antagonist used to treat insomnia.[3] Orexin receptors are involved in regulating wakefulness, and their antagonism promotes sleep. This suggests that the 1-benzyl-1,4-diazepane scaffold is more likely to interact with G-protein coupled receptors like the orexin receptors rather than neurotransmitter transporters. The carboxylic acid moiety at the 6-position of the diazepane ring would significantly alter the molecule's properties, potentially directing its activity towards other targets.

Comparative Performance Data

Direct comparative experimental data between 1-Benzyl-1,4-diazepane-6-carboxylic acid and nipecotic acid derivatives for GABA uptake inhibition is not available in published literature. However, we can compare the well-documented potency of nipecotic acid derivatives with the known activity of a drug synthesized from a similar diazepane scaffold.

Compound Class/DerivativePrimary TargetIn Vitro Potency (IC50/Ki)Therapeutic Indication
Nipecotic Acid Derivatives
Nipecotic acidGAT-1~10 µM (IC50 for GABA uptake)[2]Epilepsy (preclinical)
TiagabineGAT-140-100 nM (Ki)[1]Epilepsy
(S)-SNAP-5114GAT-2/3~5 µM (IC50 for mGAT4)[10]Research Tool
1-Benzyl-1,4-diazepane Scaffold
1-Benzyl-1,4-diazepane-6-carboxylic acidUnknownData not available-
Suvorexant (derived from a related scaffold)Orexin Receptors 1 & 20.55 nM (Ki for OX1R), 0.35 nM (Ki for OX2R)[3]Insomnia

Experimental Protocols

To facilitate further research, we provide a standardized protocol for a common in vitro assay used to evaluate GABA uptake inhibitors.

In Vitro [³H]GABA Uptake Assay

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into cells expressing GABA transporters.

Materials:

  • HEK-293 cells stably expressing the desired GABA transporter subtype (e.g., hGAT-1)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

  • [³H]GABA (radiolabeled gamma-aminobutyric acid)

  • Test compounds (1-Benzyl-1,4-diazepane-6-carboxylic acid, nipecotic acid derivatives)

  • Reference inhibitor (e.g., Tiagabine)

  • Scintillation cocktail and scintillation counter

Protocol:

  • Cell Culture: Culture HEK-293 cells expressing the target GAT subtype to confluence in appropriate cell culture plates.

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitor in the assay buffer.

  • Assay Initiation:

    • Wash the cells twice with pre-warmed assay buffer.

    • Add the assay buffer containing the desired concentration of the test compound or reference inhibitor to the wells.

    • For determining total uptake, add assay buffer without any inhibitor.

    • For determining non-specific uptake, add a high concentration of a known potent inhibitor like Tiagabine.

    • Pre-incubate the cells with the compounds for 10-20 minutes at room temperature.

  • GABA Uptake:

    • Initiate the uptake by adding the assay buffer containing a fixed concentration of [³H]GABA (e.g., 10 nM).

    • Incubate for a specific period (e.g., 10-20 minutes) at room temperature. The incubation time should be within the linear range of GABA uptake.

  • Termination and Lysis:

    • Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Scintillation Counting:

    • Transfer the cell lysates to scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

GABA_Uptake_Assay_Workflow start Start cell_culture Culture GAT-expressing cells start->cell_culture prepare_compounds Prepare compound dilutions cell_culture->prepare_compounds pre_incubation Pre-incubate cells with compounds prepare_compounds->pre_incubation add_gaba Add [³H]GABA to initiate uptake pre_incubation->add_gaba incubation Incubate at room temperature add_gaba->incubation terminate Terminate uptake with cold buffer wash incubation->terminate lysis Lyse cells terminate->lysis scintillation Scintillation counting lysis->scintillation analysis Data analysis (IC50 determination) scintillation->analysis end End analysis->end

Caption: Workflow for an in vitro [³H]GABA uptake assay.

Conclusion and Future Directions

This guide illustrates that while both 1-Benzyl-1,4-diazepane-6-carboxylic acid and nipecotic acid derivatives are relevant to CNS drug discovery, they represent distinct research avenues. Nipecotic acid and its analogs are well-characterized GABA uptake inhibitors with proven clinical utility in epilepsy.[1][2] Future research in this area will likely focus on developing derivatives with improved pharmacokinetic properties and selectivity for different GAT subtypes.

The 1-benzyl-1,4-diazepane scaffold, as exemplified by its role in the development of Suvorexant, is a versatile platform for targeting other CNS receptors.[3] The biological activity of 1-Benzyl-1,4-diazepane-6-carboxylic acid remains to be elucidated. Researchers investigating this compound should consider a broader screening approach against various CNS targets rather than focusing solely on GABA transporters. Understanding the structure-activity relationship of substitutions on the 1,4-diazepane ring will be crucial for unlocking its full therapeutic potential.

By understanding the fundamental differences in their mechanisms of action, researchers can make more informed decisions in the design and execution of their CNS drug discovery programs.

References

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (URL: [Link])

  • Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers - PubMed. (URL: [Link])

  • Synthesis and pharmacological activity of 1,4-benzodiazepine derivatives - PubMed. (URL: [Link])

  • 1-benzyl-1,4-diazepane-6-carboxylic acid dihydrochloride - PubChem. (URL: [Link])

  • Docking of 1,4-Benzodiazepines in the α1/γ2 GABAA Receptor Modulator Site - PMC. (URL: [Link])

  • Development of tricyclic N-benzyl-4-hydroxybutanamide derivatives as inhibitors of GABA transporters mGAT1-4 with anticonvulsant, antinociceptive, and antidepressant activity - PubMed. (URL: [Link])

  • Discovery of a subtype selective inhibitor of the human betaine/GABA transporter 1 (BGT-1) with a non-competitive pharmacological profile - PubMed. (URL: [Link])

  • 1 Supporting information for Synthesis, Cytotoxicity Evaluation and Computational Insights of Novel 1,4-Diazepane-Based Sigma Li - DOI. (URL: [Link])

  • Synthesis and characterization of some 1,4-diazepines derivatives - JOCPR. (URL: [Link])

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed. (URL: [Link])

  • Bi-directional transport of GABA in human embryonic kidney (HEK-293) cells stably expressing the rat GABA - MedUni Wien. (URL: [Link])

  • Benzodiazepine - Wikipedia. (URL: [Link])

  • View of Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. (URL: [Link])

  • GABA agonists and uptake inhibitors. Synthesis, absolute stereochemistry, and enantioselectivity of (R)-(-)- and (S)-(+)-homo-beta-proline - PubMed. (URL: [Link])

  • 1,4-Diazepines - ResearchGate. (URL: [Link])

  • Structure, function, and plasticity of GABA transporters - Frontiers. (URL: [Link])

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - MDPI. (URL: [Link])

  • Structure of GABA, BPDBA... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof - Google P
  • ChemInform Abstract: Synthesis and Pharmacological Activity of 1,4-Benzodiazepine Derivatives. | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - MDPI. (URL: [Link])

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-Benzyl-1,4-diazepane-6-carboxylic acid

For research professionals in drug development, the synthesis and handling of novel chemical entities is a daily reality. With this innovation comes the critical responsibility of safe and compliant waste disposal.

Author: BenchChem Technical Support Team. Date: February 2026

For research professionals in drug development, the synthesis and handling of novel chemical entities is a daily reality. With this innovation comes the critical responsibility of safe and compliant waste disposal. This guide provides essential, step-by-step procedures for the proper disposal of 1-Benzyl-1,4-diazepane-6-carboxylic acid, ensuring the safety of laboratory personnel and adherence to environmental regulations. Our focus is to provide a framework grounded in scientific principles, promoting a self-validating system of laboratory safety.

Hazard Assessment and Chemical Profile

The molecule possesses two key functional groups that dictate its chemical behavior and handling requirements:

  • A Carboxylic Acid: This group imparts acidic properties.

  • A Tertiary Amine (within the diazepane ring): This group provides basic properties.

This amphoteric nature, combined with the benzyl group, informs the following anticipated hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation or serious eye irritation.[1][2]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1]

  • Harmful if Swallowed/Inhaled: Similar to related compounds, it should be considered harmful if ingested or inhaled.[2]

Table 1: Physicochemical Properties and Hazard Summary (Based on Analogs)

PropertyValue/InformationSource/Rationale
Physical State Likely a solid at room temperature.Based on similar complex organic molecules.
Primary Hazards Skin Irritant (Category 2), Eye Irritant (Category 2A), May cause respiratory irritation (STOT SE 3).[1]Extrapolated from SDS of structurally similar compounds.
Incompatibilities Strong oxidizing agents, Strong acids, Strong bases.[3]General reactivity for amines and carboxylic acids.
Toxicity Data Not fully investigated. Assumed to be harmful.Precautionary principle based on analog data.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

A rigorous PPE protocol is non-negotiable when handling 1-Benzyl-1,4-diazepane-6-carboxylic acid in any form—pure compound, solutions, or contaminated waste. The causality behind each PPE choice is to create a complete barrier against the identified hazards.

  • Eye and Face Protection: Use chemical safety goggles and a face shield. Eyeglasses are insufficient. This combination protects against splashes to the eyes and face.[4][5]

  • Hand Protection: Wear two pairs of nitrile chemotherapy-grade gloves. The double-gloving technique provides a critical safety margin. If the outer glove becomes contaminated, it can be safely removed, leaving the inner glove as protection.[6]

  • Body Protection: A lab coat is mandatory. For tasks with a higher risk of splashes, such as bulk transfers or spill cleanup, a chemically resistant apron over the lab coat is required.[6][7]

  • Respiratory Protection: All handling of the solid compound or solutions that may produce aerosols should be conducted within a certified chemical fume hood to control vapor and dust inhalation.[2][8]

Waste Stream Management: Segregation is Key

Proper disposal begins at the point of generation. The cardinal rule is to never mix incompatible waste streams, as this can lead to dangerous reactions.[9] 1-Benzyl-1,4-diazepane-6-carboxylic acid waste must be segregated into its own dedicated, properly labeled hazardous waste container.

Diagram 1: Waste Segregation Decision Workflow

G start Waste Generated (1-Benzyl-1,4-diazepane-6-carboxylic acid) is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste Container (e.g., contaminated weigh paper, gloves, solid compound) is_solid->solid_waste Solid liquid_waste Liquid Waste Container (e.g., reaction mixtures, solutions, rinsates) is_solid->liquid_waste Liquid label_solid Label Container: 'Hazardous Waste' '1-Benzyl-1,4-diazepane-6-carboxylic acid' 'Solid Waste' solid_waste->label_solid label_liquid Label Container: 'Hazardous Waste' '1-Benzyl-1,4-diazepane-6-carboxylic acid' 'List all solvent components & percentages' liquid_waste->label_liquid secondary_containment Place sealed container in secondary containment. label_solid->secondary_containment label_liquid->secondary_containment storage Store in designated Satellite Accumulation Area away from incompatibles. secondary_containment->storage

Caption: A logical workflow for responding to a chemical spill.

By adhering to these scientifically-grounded procedures, researchers can ensure that the disposal of 1-Benzyl-1,4-diazepane-6-carboxylic acid is conducted with the highest regard for safety, regulatory compliance, and environmental stewardship.

References

  • OAE Publishing Inc. (2024). Progress and challenges in heterocyclic polymers for the removal of heavy metals from wastewater: a review. OAE Publishing Inc. [Link]

  • University of Wisconsin-La Crosse. (2019). Part G: Chemical Disposal Procedures. UW-La Crosse. [Link]

  • Coles, P. (2012). Why Neutralize? A Look at the Safe Disposal of High-Level Disinfectants. Infection Control Today. [Link]

  • McClelland Engineers. (n.d.). High-Nitrogen content Organic Waste Incinerator. McClelland Engineers. [Link]

  • Coggon, M. M., et al. (2016). Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition dependence and the variability of commonly used nitrile tracers. ScholarWorks at University of Montana. [Link]

  • Han, W. W., et al. (n.d.). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. PubMed. [Link]

  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Queen Mary University of London. [Link]

  • Eawag. (2011). Diazepam Degradation Pathway. Eawag-BBD. [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. American Chemical Society. [Link]

  • The University of British Columbia. (n.d.). Spill Clean up Procedure. Safety & Risk Services. [Link]

  • MDPI. (2025). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI. [Link]

  • MDPI. (2022). A Review of Synergistic Catalytic Removal of Nitrogen Oxides and Chlorobenzene from Waste Incinerators. MDPI. [Link]

  • Collect and Recycle. (2024). Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Gallardo Cabrera, C., et al. (2005). Kinetic and mechanistic studies on the hydrolysis and photodegradation of diazepam and alprazolam. Journal of Physical Organic Chemistry. [Link]

  • OAE Publishing Inc. (2026). Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. OAE Publishing Inc. [Link]

  • Elsevier. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis. [Link]

  • Google Patents. (n.d.). US5462671A - Method of removing heavy metals from solutions of amino-carboxylic acids for disposal purposes.
  • Sciencemadness Wiki. (2025). Proper disposal of chemicals. Sciencemadness Wiki. [Link]

  • Stanford University. (n.d.). Chemical Waste Disposal. Stanford Environmental Health & Safety. [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. American Chemical Society. [Link]

  • Frontiers. (2021). Degradation of 17 Benzodiazepines by the UV/H2O2 Treatment. Frontiers in Environmental Science. [Link]

  • National Center for Biotechnology Information. (n.d.). Safe handling of hazardous drugs. PMC. [Link]

  • The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide. CUNY. [Link]

  • National Center for Biotechnology Information. (n.d.). Tracking Aromatic Amines from Sources to Surface Waters. PMC. [Link]

  • Tennessee State University. (n.d.). Spill Response Procedures. Tennessee State University. [Link]

  • POGO. (2021). Personal Protective Equipment (PPE). POGO. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. JOCPR. [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA. [Link]

  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Chapter 2 Section 3.2 - Incinerators. EPA. [Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 1-Benzyl-1,4-diazepane-6-carboxylic acid

[1] Executive Safety Assessment & Hazard Identification The Core Directive: Safety in the laboratory is not merely about compliance; it is about ensuring data integrity and researcher longevity. Handling 1-Benzyl-1,4-dia...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Safety Assessment & Hazard Identification

The Core Directive: Safety in the laboratory is not merely about compliance; it is about ensuring data integrity and researcher longevity. Handling 1-Benzyl-1,4-diazepane-6-carboxylic acid requires a nuanced understanding of its structure.[1]

This molecule contains three distinct functional motifs that dictate its safety profile:

  • Secondary/Tertiary Amines (Diazepane ring): Potential for sensitization and basicity.[1]

  • Carboxylic Acid: Provides acidity, increasing the potential for irritation or burns upon contact with mucous membranes.[1]

  • Benzyl Group: Adds lipophilicity, facilitating skin permeation.[1]

Hazard Classification (GHS/CLP based on structural analogs):

  • Skin Irritation (Category 2): Causes inflammation upon direct contact.[1]

  • Eye Irritation (Category 2A): Particulates can cause severe mechanical and chemical irritation.[1]

  • STOT-SE (Category 3): Respiratory tract irritation.[1] Inhalation of dust is the primary high-risk vector.[1]

Risk Assessment Logic

The following diagram illustrates the decision pathway for determining the necessary safety controls before handling this substance.

RiskAssessment Start Start: Handling 1-Benzyl-1,4-diazepane-6-carboxylic acid FormCheck Check Physical State Start->FormCheck Solid Solid / Powder FormCheck->Solid Weighing/Transfer Solution In Solution (DCM/DMF) FormCheck->Solution Reaction/Workup DustHaz Risk: Inhalation & Static Dust Solid->DustHaz SplashHaz Risk: Skin Absorption & Splash Solution->SplashHaz EngControl Engineering Control: Fume Hood / Powder Enclosure DustHaz->EngControl SplashHaz->EngControl PPE_Resp PPE: N95/P100 or PAPR EngControl->PPE_Resp PPE_Chem PPE: Double Nitrile + Face Shield EngControl->PPE_Chem

Figure 1: Risk Assessment Workflow.[1] Identify the physical state to determine the primary exposure vector (Inhalation vs. Absorption).

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. The scale of your operation dictates the level of protection.

Table 1: PPE Specifications by Operational Scale
PPE CategorySmall Scale (< 1 g)Scale-Up / Synthesis (> 1 g)Technical Rationale
Hand Protection Single Nitrile Gloves (Min thickness: 0.11 mm)Double Gloving Inner: Nitrile (0.11 mm)Outer: Nitrile (extended cuff) or LaminateThe benzyl group increases lipophilicity.[1] Standard nitrile is sufficient for incidental contact, but double gloving prevents permeation during longer handling times [1].[1]
Eye/Face Safety Glasses (with side shields)Chemical Goggles + Face Shield Powders are unpredictable.[1] A face shield protects the neck and chin from static-charged dust that goggles miss.[1]
Respiratory Fume Hood (Sash at optimal height)Fume Hood + N95/P100 If the solid is fluffy/electrostatic, a fume hood alone may not prevent turbulence-induced exposure.[1] A respirator adds a second fail-safe [2].[1]
Body Standard Lab Coat (Cotton/Poly blend)Chemical Resistant Apron (Tyvek or PVC)Acidic solids can degrade standard cotton over time.[1] An apron prevents accumulation on the lap during weighing.[1]

Operational Protocols: Step-by-Step

Protocol A: Safe Weighing & Transfer (The Critical Step)

Most accidents occur here due to static electricity dispersing the powder.

  • Engineering Setup: Ensure the fume hood face velocity is between 80–100 fpm.

  • Static Neutralization: Use an antistatic gun or a polonium strip near the balance if the powder is "flighty."[1]

  • Tool Selection: Do NOT use metal spatulas if the compound is dry and fine; they can create static discharge.[1] Use PTFE-coated spatulas .[1]

  • Transfer:

    • Tare the receiving vial with its cap (loosely placed).[1]

    • Transfer the solid.[1]

    • Cap the vial inside the hood before moving it to the bench.

    • Why? This containment prevents "dust trails" across the lab.[1]

Protocol B: Reaction Setup (Solvent Interactions)

1-Benzyl-1,4-diazepane-6-carboxylic acid is often dissolved in chlorinated solvents (DCM) or polar aprotic solvents (DMF/DMSO).[1]

  • Glove Permeation Warning: If using DCM (Dichloromethane) , standard nitrile gloves degrade in <5 minutes.[1] You must use Silver Shield (Laminate) gloves or change nitrile gloves immediately upon any splash.[1]

  • Acid/Base Watch: If neutralizing this compound (which is an amino acid derivative), exotherms may occur.[1] Add base/acid dropwise at 0°C.

Protocol C: Spill Cleanup & Decontamination

Do not treat this as a generic spill. The zwitterionic nature affects how you clean it.[1]

SpillResponse Spill Spill Incident Type Identify Type Spill->Type Dry Dry Powder Type->Dry Wet Liquid/Solution Type->Wet NoBrush DO NOT BRUSH (Aerosol Risk) Dry->NoBrush Absorb Absorb with Vermiculite/Sand Wet->Absorb WetWipe Cover with Wet Paper Towel NoBrush->WetWipe Scoop Scoop to Waste WetWipe->Scoop Wash Wash Area: Soap + Water (pH neutral) Scoop->Wash Absorb->Scoop

Figure 2: Spill Response Protocol.[1] Note the prohibition on dry brushing to prevent inhalation.

Disposal & Waste Management

Proper disposal ensures environmental compliance and prevents downstream reactions in waste drums.[1]

  • Solid Waste: Dispose of contaminated gloves, paper towels, and solid chemical in a container labeled "Hazardous Waste - Toxic/Irritant Solids." [1]

  • Liquid Waste:

    • If in DCM/Chloroform: Segregate into "Halogenated Organic Waste." [1]

    • If in Methanol/DMF/Water: Segregate into "Non-Halogenated Organic Waste." [1]

  • Container Rinsing: Triple rinse empty vials with a solvent in which the compound is soluble (e.g., Methanol) before discarding the glass. Add the rinsate to the liquid waste stream [3].

Emergency Response (First Aid)

  • Eye Contact: Immediately flush with water for 15 minutes .[1][2][3] Hold eyelids open. The carboxylic acid moiety can cause rapid pH changes on the corneal surface. Seek medical attention.

  • Skin Contact: Wash with soap and water.[1][3][4][5][6] Do not use alcohol/solvents to clean skin; this enhances absorption of the benzyl group.

  • Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), consult a physician immediately.

References

  • Fisher Scientific. (2025).[1] Safety Data Sheet: 1-Benzyl-1,4-diazepane derivatives.[1][3] Retrieved from [1]

  • Occupational Safety and Health Administration (OSHA). (2024).[1][2][7] Laboratory Safety Guidance: Respiratory Protection.[1] Retrieved from [1]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Hazardous Waste Management: F-Codes and K-Codes for Organic Solvents. Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: Diazepane Carboxylates.[1][5] Retrieved from [1]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.